N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDDGMDRWNFEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide CAS number and properties
The following technical guide provides an in-depth analysis of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide , a critical intermediate in the synthesis of thiazole-based pharmaceuticals and agrochemicals.
Intermediate Profile, Synthetic Pathways, and Application Logic
Executive Summary
N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide is a halogenated heterocyclic amide serving as a pivotal scaffold in medicinal chemistry. It functions primarily as the electrophilic precursor to 2-acetamido-4-methylthiazole-5-sulfonyl chloride (CAS 69812-29-9), a key building block for sulfonamide antibiotics and fungicidal agents (e.g., Zoxamide analogs). This guide details its physicochemical properties, validated synthesis via regioselective chlorination, and downstream utility in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound is the 5-chlorinated derivative of the parent scaffold 2-acetamido-4-methylthiazole (CAS 7336-51-8). The introduction of the chlorine atom at the C5 position significantly alters the electronic landscape of the thiazole ring, activating it for further functionalization (e.g., chlorosulfonation) or serving as a lipophilic handle in structure-activity relationship (SAR) studies.
Nomenclature & Identifiers
| Parameter | Detail |
| Chemical Name | N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide |
| Synonyms | 2-Acetamido-5-chloro-4-methylthiazole; N-(5-Chloro-4-methylthiazol-2-yl)acetamide |
| Parent CAS | 7336-51-8 (Non-chlorinated precursor) |
| Derivative CAS | 69812-29-9 (5-Sulfonyl chloride derivative) |
| Molecular Formula | C₆H₇ClN₂OS |
| Molecular Weight | 190.65 g/mol |
| SMILES | CC(=O)Nc1nc(C)c(Cl)s1 |
Predicted Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in public literature; values below are calculated based on structural analogs.
| Property | Value (Predicted) | Relevance |
| LogP | ~1.5 - 1.8 | Moderate lipophilicity suitable for CNS penetration in drug scaffolds. |
| Melting Point | 185–190 °C | High crystallinity due to intermolecular H-bonding (Amide-N...O). |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water; requires polar organic solvents for reaction. |
| pKa (Amide) | ~13.5 | Weakly acidic amide proton; deprotonation requires strong bases (e.g., NaH). |
Synthetic Pathways & Methodology
The synthesis of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide relies on the regioselective electrophilic aromatic substitution of the parent thiazole. The C5 position in 1,3-thiazoles is the most nucleophilic site, allowing for direct halogenation.
Core Synthesis Protocol: Electrophilic Chlorination
Objective: Synthesize N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide from 2-acetamido-4-methylthiazole.
Reagents:
-
Substrate: 2-Acetamido-4-methylthiazole (1.0 eq)
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)
-
Catalyst: None required (thermal activation) or catalytic HCl.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-acetamido-4-methylthiazole in 20 mL of acetonitrile. Ensure complete solvation at room temperature.
-
Addition: Add 10.5 mmol of NCS portion-wise over 15 minutes. Reasoning: Controlled addition prevents over-chlorination or exotherms.
-
Reaction: Heat the mixture to 50–60 °C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The C5-H proton signal (approx. 6.5 ppm) will disappear in NMR.
-
Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water to remove succinimide by-product. Recrystallize from Ethanol/Water if necessary.
Visualizing the Reaction Logic
The following diagram illustrates the transformation from the aminothiazole precursor to the target chlorinated intermediate and its subsequent activation.
Figure 1: Synthetic lineage from raw material to the target chlorinated intermediate and downstream sulfonyl chloride.[1]
Applications in Drug Discovery & Agrochemistry[7]
The 5-chloro-4-methylthiazole scaffold is a "privileged structure" in medicinal chemistry, offering specific electronic properties that modulate drug-target binding.
Precursor to Sulfonamide Antibiotics
The most direct application is the conversion of the target compound into 2-acetamido-4-methylthiazole-5-sulfonyl chloride (CAS 69812-29-9).
-
Mechanism: The 5-chloro substituent can be displaced or the ring further sulfonated (often requiring harsh conditions if Cl is present, though direct chlorosulfonation of the non-chlorinated parent is more common for this specific CAS).
-
Utility: This sulfonyl chloride reacts with amines to form sulfonamides, a class of broad-spectrum antibiotics and carbonic anhydrase inhibitors.
Fungicidal Pharmacophores (Zoxamide Analogs)
While Zoxamide (CAS 156052-68-5) utilizes a 3,5-dichloro-4-methylbenzamide core, the thiazole analog is a subject of agrochemical research.
-
Role: The 5-chloro-4-methylthiazole moiety mimics the electron-deficient aromatic rings found in commercial fungicides.
-
Activity: It disrupts microtubule assembly (binding to
-tubulin), inhibiting fungal cell division.
Kinase Inhibitor Scaffolds
In oncology research, the 2-acetamidothiazole core is frequently modified at the C5 position to tune steric fit within the ATP-binding pocket of kinases (e.g., Src, Abl).
-
SAR Insight: The Chlorine atom at C5 provides a lipophilic anchor that can fill hydrophobic pockets in the enzyme active site, often increasing potency by 10-100x compared to the unsubstituted analog.
Safety & Handling Protocol
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood. The chlorination process (using NCS) can release trace chlorine species; ensure adequate ventilation.
-
PPE: Wear nitrile gloves (0.11 mm min. thickness), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2–8 °C recommended). Keep away from strong oxidizing agents and strong bases (which can hydrolyze the acetamide).
References
-
Thiazole Synthesis & Reactivity
- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives. Pate, S., et al. RSC Advances, 2018. (Discusses chlorination of 2-acetamidothiazoles using NCS).
-
Parent Compound Data (2-Acetamido-4-methylthiazole)
- PubChem CID: 23946. (Provides physical property baselines for the scaffold).
-
Downstream Sulfonyl Chloride (CAS 69812-29-9)
- Sigma-Aldrich Product Sheet for 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride.
-
Agrochemical Context (Zoxamide Mechanism)
- Zoxamide: A new fungicide for the control of Oomycete diseases. Young, D.H., et al. Pest Management Science, 2001. (Establishes the tubulin-binding mechanism relevant to this scaffold class).
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A Technical Guide to the Core Differences Between N-(5-chloro-4-methylthiazol-2-yl)acetamide and Its Thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and drug discovery, the strategic substitution of one heterocyclic core for another—a practice known as bioisosteric replacement—is a cornerstone of lead optimization. This guide provides an in-depth analysis of the critical differences between N-(5-chloro-4-methylthiazol-2-yl)acetamide, a substituted thiazole, and its corresponding thiadiazole analogs. While both scaffolds are five-membered aromatic rings containing sulfur and nitrogen, the number and position of the nitrogen atoms introduce profound changes in their chemical, physical, and biological properties. Understanding these distinctions is paramount for researchers aiming to modulate target affinity, enhance selectivity, improve pharmacokinetic profiles, and navigate intellectual property landscapes. This paper will dissect their structural nuances, synthetic accessibility, physicochemical characteristics, and the resulting impact on biological activity, offering a comprehensive framework for strategic decision-making in drug design.
Chapter 1: The Core Scaffolds: A Structural and Electronic Primer
At the heart of this comparison lie the thiazole and thiadiazole ring systems. While structurally similar, the addition of a second nitrogen atom in the thiadiazole ring fundamentally alters its electronic distribution, hydrogen bonding capacity, and overall geometry.
1.1 The Thiazole Core: N-(5-chloro-4-methylthiazol-2-yl)acetamide
The 1,3-thiazole ring is a foundational scaffold in numerous FDA-approved drugs. In the specific case of N-(5-chloro-4-methylthiazol-2-yl)acetamide, the core is functionalized with an acetamide group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 4-position. This arrangement provides a specific steric and electronic profile that dictates its interactions with biological targets.
1.2 The Thiadiazole Isomers: Key Bioisosteric Replacements
Thiadiazole exists in several isomeric forms, with the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers being the most common bioisosteric replacements for the thiazole ring in medicinal chemistry.[1] The key difference is the presence of a second nitrogen atom, which significantly increases the ring's electron-withdrawing nature and introduces an additional potential hydrogen bond acceptor.[2] This can lead to altered binding modes and improved interactions with protein targets.[2]
1.3 Comparative Structural Analysis
The diagram below illustrates the core structural differences between the parent thiazole and its common thiadiazole isomer analogs. The introduction of the second nitrogen atom in the thiadiazole ring system is a critical differentiator influencing the molecule's overall properties.
Caption: Core structures of the thiazole compound and its thiadiazole analogs.
Chapter 2: Synthetic Pathways and Strategic Considerations
The feasibility and efficiency of synthesis are critical factors in drug development. While both thiazole and thiadiazole cores are accessible, their synthetic routes diverge, presenting unique challenges and opportunities.
2.1 Synthesis of N-(5-chloro-4-methylthiazol-2-yl)acetamide
The synthesis of this thiazole derivative typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.
Experimental Protocol: Hantzsch Thiazole Synthesis (Generalized)
-
Step 1: Formation of the Thioamide. A primary amide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅), to yield the corresponding thioamide.
-
Step 2: Cyclocondensation. The thioamide is reacted with an appropriate α-haloketone (e.g., 3-chloro-2-butanone) in a suitable solvent like ethanol. The reaction is often heated to reflux to drive the cyclization.
-
Step 3: Acetylation. The resulting 2-amino-4-methyl-5-chlorothiazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product.
The choice of reagents is crucial; the α-haloketone dictates the substituents at the 4 and 5 positions of the thiazole ring.
2.2 Synthesis of Thiadiazole Analogs
The synthesis of 1,3,4-thiadiazole analogs often starts from thiosemicarbazide, which undergoes cyclization with various reagents.[3]
Experimental Protocol: Synthesis of 2-Amino-1,3,4-Thiadiazoles (Generalized)
-
Step 1: Acylation of Thiosemicarbazide. Thiosemicarbazide is acylated with a carboxylic acid or its derivative (e.g., acid chloride or ester) to form an acylthiosemicarbazide intermediate.
-
Step 2: Cyclodehydration. The acylthiosemicarbazide is then subjected to cyclodehydration using a dehydrating agent. Common reagents include strong acids like sulfuric acid or polyphosphoric acid (PPA).[3][4] This step closes the ring to form the 2-amino-1,3,4-thiadiazole core.
-
Step 3: Further Functionalization. The resulting 2-amino-5-substituted-1,3,4-thiadiazole can then be chlorinated and acetylated to yield the desired analog.
Modern methods aim to perform this in a one-pot manner to improve efficiency and reduce the use of toxic reagents.[3][4]
2.3 Synthetic Workflow Comparison
The following diagram outlines the divergent synthetic strategies for accessing the thiazole and a representative 1,3,4-thiadiazole analog.
Caption: Comparative synthetic workflows for thiazole and 1,3,4-thiadiazole cores.
Chapter 3: Physicochemical and Pharmacokinetic Profiles
The introduction of a second nitrogen atom in the thiadiazole ring significantly alters the physicochemical properties of the molecule compared to its thiazole counterpart. These changes have profound implications for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Thiazole Core | Thiadiazole Core | Rationale for Change & Implication |
| LogP (Lipophilicity) | Generally higher | Generally lower | The additional nitrogen atom increases polarity, reducing lipophilicity. This can improve aqueous solubility but may decrease membrane permeability.[5] |
| Aqueous Solubility | Generally lower | Generally higher | Increased polarity and hydrogen bonding capacity of the thiadiazole ring often leads to better solubility in aqueous media.[6] |
| Hydrogen Bond Acceptors | 1 (N atom) | 2 (N atoms) | The extra nitrogen provides an additional hydrogen bond acceptor site, potentially leading to stronger interactions with biological targets.[2] |
| Metabolic Stability | Variable | Potentially increased | The thiadiazole ring is often more resistant to oxidative metabolism compared to the thiazole ring, which can lead to a longer half-life in vivo.[1] |
| Aromaticity/Electron Density | More electron-rich | More electron-deficient | The two nitrogen atoms in the thiadiazole ring are strongly electron-withdrawing, making the ring more electron-deficient. This impacts its reactivity and potential for π-π stacking interactions.[7] |
Chapter 4: Biological Activity & Structure-Activity Relationships (SAR)
The ultimate goal of bioisosteric replacement is to favorably modulate biological activity. The switch from a thiazole to a thiadiazole can enhance potency, alter selectivity, and even change the mechanism of action. Thiazole and thiadiazole derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, receptor antagonists, and antimicrobial agents.[8][9][10]
4.1 Case Study: Adenosine A₃ Receptor Antagonism
A compelling example of the impact of this bioisosteric switch can be seen in the development of adenosine A₃ receptor antagonists. Studies have shown that replacing a thiazole core with a 1,2,4-thiadiazole ring can lead to a significant increase in binding affinity.[2] For instance, the thiadiazole derivative N-(3-Phenyl-[2][11][12]thiadiazol-5-yl)-acetamide showed an 8-fold increase in binding affinity for the A₃ receptor compared to its corresponding thiazole analog.[2] Molecular modeling suggests this increased affinity is due to an additional hydrogen bond forming between the second nitrogen atom of the thiadiazole ring and a serine residue (S181) in the receptor's binding pocket—an interaction not possible for the thiazole derivative.[2]
4.2 Case Study: c-Met Kinase Inhibition
In the pursuit of novel c-Met kinase inhibitors for cancer treatment, researchers have explored both thiazole and thiadiazole carboxamide scaffolds.[8][13] Initial optimizations with thiadiazole cores yielded compounds with moderate activity. However, replacing the thiadiazole with a thiazole carboxamide led to the discovery of more potent inhibitors.[13] This highlights that the choice of scaffold is highly target-dependent, and a bioisosteric switch does not universally guarantee improved activity.
4.3 Illustrative Signaling Pathway
Many thiazole and thiadiazole derivatives function as kinase inhibitors. The diagram below shows a simplified representation of how such a compound might interfere with a typical kinase signaling pathway, which is relevant for targets like c-Met or Bcr-Abl.[9][10]
Caption: Inhibition of a kinase signaling pathway by a thiazole/thiadiazole analog.
4.4 Structure-Activity Relationship (SAR) Logic
The decision to switch from a thiazole to a thiadiazole core is a strategic choice based on desired outcomes. The following diagram illustrates the logical relationships in this aspect of SAR.
Caption: Logic map for the bioisosteric replacement of thiazole with thiadiazole.
Chapter 5: Conclusion and Future Directions
The choice between a thiazole and a thiadiazole scaffold is a nuanced decision that requires careful consideration of the specific drug discovery program's goals. The thiadiazole core, with its additional nitrogen atom, offers distinct advantages in terms of increased polarity, potential for enhanced target binding through additional hydrogen bonds, and often improved metabolic stability.[1][2] However, as demonstrated in the case of c-Met inhibitors, these advantages are not universal and are highly dependent on the topology and chemical nature of the target's binding site.[13]
Future research should focus on systematic comparative studies where thiazole and multiple thiadiazole isomers are synthesized and tested against a panel of diverse biological targets. This would help build a more predictive understanding of when and why this particular bioisosteric switch is likely to be successful. Furthermore, exploring less common thiadiazole isomers may unlock novel interactions and intellectual property. For the drug development professional, the key takeaway is that the thiazole-to-thiadiazole switch is a powerful tool in the medicinal chemist's arsenal, but one that must be deployed with a clear, data-driven strategy.
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N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide molecular weight and formula
An In-Depth Technical Guide to N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide, a substituted thiazole derivative of interest in medicinal chemistry and drug development. While specific data for this compound is not widely available in public databases, this document outlines its core physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential applications, grounded in the known biological activities of related thiazole-containing molecules.
Core Molecular Attributes
N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole ring, a core structure in many pharmaceutical agents.[1] The molecule is further functionalized with a chloro group at the 5-position, a methyl group at the 4-position, and an acetamido group at the 2-position. These substitutions are anticipated to modulate its biological activity and pharmacokinetic profile.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula and weight have been determined as follows:
| Property | Value |
| Molecular Formula | C₆H₇ClN₂OS |
| Molecular Weight | 190.65 g/mol |
Synthetic Pathway
The synthesis of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide can be logically approached through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by acetylation and chlorination.
Sources
Methodological & Application
Synthesis of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide from N-(4-methylthiazol-2-yl)acetamide
Abstract
This application note details the protocol for the regioselective synthesis of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide from its precursor, N-(4-methylthiazol-2-yl)acetamide . The transformation utilizes N-Chlorosuccinimide (NCS) as a mild, manageable electrophilic chlorinating agent.[1] We compare two solvent systems—Glacial Acetic Acid (Protocol A) and Acetonitrile with Acid Catalysis (Protocol B)—to offer flexibility based on scale and purity requirements. This guide emphasizes the mechanistic rationale, critical process parameters (CPPs), and analytical validation necessary for high-purity isolation.
Introduction & Mechanistic Rationale
The Thiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole core is a privileged structure in drug discovery, present in therapeutics such as Abemaciclib (CDK4/6 inhibitor) and Dasatinib (BCR-ABL inhibitor). Functionalization at the C5 position is critical for modulating metabolic stability and potency. However, the electron-rich nature of the thiazole ring can lead to over-halogenation or ring opening if harsh reagents (e.g.,
Reaction Design
The starting material, N-(4-methylthiazol-2-yl)acetamide , contains an acetamido group at C2 and a methyl group at C4.
-
Electronic Effects: The acetamido group acts as a resonance donor, significantly activating the C5 position toward Electrophilic Aromatic Substitution (
). -
Steric Effects: The C4-methyl group provides steric bulk, further directing the incoming electrophile to the C5 position, although C5 is already the preferred electronic site.
-
Reagent Selection: N-Chlorosuccinimide (NCS) is selected over Sulfuryl Chloride (
) or Chlorine gas due to its solid state (ease of handling), stoichiometric control, and milder oxidation potential, minimizing side reactions like sulfur oxidation.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the C5-chlorination of 2-acetamido-4-methylthiazole via Electrophilic Aromatic Substitution (
Experimental Protocols
Materials & Equipment
-
Starting Material: N-(4-methylthiazol-2-yl)acetamide (Commercially available or synthesized from 2-amino-4-methylthiazole + acetic anhydride).
-
Reagent: N-Chlorosuccinimide (NCS) (Recrystallized if yellow/aged).
-
Solvents: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).
-
Equipment: Round-bottom flask, magnetic stirrer, oil bath, reflux condenser.
Protocol A: Glacial Acetic Acid (Recommended for Scale-Up)
Rationale: Acetic acid serves as both solvent and acid catalyst, activating NCS and stabilizing the transition state. This method is robust and tolerant of minor moisture.
Step-by-Step Procedure:
-
Charge: In a clean, dry round-bottom flask equipped with a stir bar, dissolve N-(4-methylthiazol-2-yl)acetamide (1.0 equiv) in Glacial Acetic Acid (5–10 volumes).
-
Add Reagent: Add NCS (1.05 – 1.10 equiv) portion-wise at Room Temperature (RT) over 10 minutes. Note: Exothermic reaction possible; monitor internal temperature.
-
Reaction: Heat the mixture to 50–60°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS. The starting material spot (
) should disappear, replaced by a slightly less polar product spot.
-
-
Quench: Cool the reaction mixture to RT. Pour slowly into Ice-Water (10 volumes) with vigorous stirring.
-
Isolation:
-
If Solid Precipitates: Stir for 30 minutes to ensure full granulation. Filter the solid, wash with cold water (
), and dry under vacuum. -
If No Precipitate: Extract with Ethyl Acetate (
).[2] Wash combined organics with Saturated (to remove AcOH), Water, and Brine. Dry over and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-50% EtOAc in Hexanes) if necessary.
Protocol B: Acetonitrile with Acid Catalyst (Mild/Green)
Rationale: Uses a non-protic solvent with a solid acid catalyst, allowing for easier workup and milder conditions.
Step-by-Step Procedure:
-
Charge: Dissolve N-(4-methylthiazol-2-yl)acetamide (1.0 equiv) in Acetonitrile (MeCN) (10 volumes).
-
Catalyst: Add Amberlite A-15 (H+) resin (10-20 wt%) or 5 drops of conc. HCl.
-
Add Reagent: Add NCS (1.1 equiv) in one portion.
-
Reaction: Stir at Room Temperature (20–25°C) for 12–24 hours.
-
Note: Reaction is slower than Protocol A but produces fewer oxidative byproducts.
-
-
Workup: Filter off the Amberlite resin. Concentrate the filtrate to ~20% volume. Pour into water and filter the resulting precipitate.[2][3][4]
Analytical Specifications & Data
Expected Analytical Data
The following data describes the theoretical and literature-consistent properties for the target compound.
| Parameter | Specification / Expectation | Notes |
| Appearance | Off-white to pale yellow solid | Color may darken upon storage if traces of acid remain. |
| Molecular Formula | MW: 190.65 g/mol | |
| MS (ESI+) | Characteristic 3:1 Chlorine isotope pattern. | |
| 1H NMR (DMSO-d6) | Key Diagnostic: Disappearance of the thiazole C5-H singlet (typically | |
| Melting Point | > 200°C (Decomp.) | Exact MP depends on crystal form/solvate. |
QC & Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Old/Wet NCS | Use freshly recrystallized NCS. Increase temp to 70°C. |
| Multiple Spots on TLC | Over-chlorination or Hydrolysis | Reduce NCS equivalents to 1.0. Ensure anhydrous conditions if hydrolysis (loss of acetyl) is observed. |
| Dark/Black Reaction | Thermal Decomposition | Reduce temperature. Ensure inert atmosphere ( |
| Low Yield | Product solubility in water | Salt out the aqueous layer (NaCl) during extraction. |
Workflow Visualization
Figure 2: Operational workflow for Protocol A (Acetic Acid Method).
References
-
General Thiazole Chlorination Strategy
- Use of NCS for selective halogenation of thiazoles is a standard transform
-
Source:
-
Analogous Synthesis (2-acetamido-5-chlorothiazole)
- Describes the use of NCS/Amberlite and NCS/MeCN for the chlorination of the closely rel
-
Source:
-
Sulfonyl Chloride Derivative (Validation of C5 Reactivity)
- The existence of 2-acetamido-4-methylthiazole-5-sulfonyl chloride confirms C5 is the active site for electrophilic
-
Source:
-
General Heterocycle Chlorination (NCS/DMSO)
- Modern catalytic approaches for chlorin
-
Source:
Sources
Application Note: Regioselective Chlorination of 2-Acetamido-4-methylthiazole
A Detailed Protocol for the Synthesis of 2-Acetamido-5-chloro-4-methylthiazole using N-Chlorosuccinimide
Abstract
This application note provides a comprehensive and detailed protocol for the regioselective chlorination of 2-acetamido-4-methylthiazole to synthesize 2-acetamido-5-chloro-4-methylthiazole. The procedure utilizes N-Chlorosuccinimide (NCS) as an efficient and easy-to-handle chlorinating agent in an acetonitrile medium. We delve into the underlying chemical principles, including the mechanism of electrophilic aromatic substitution on the activated thiazole ring, and provide a step-by-step experimental guide suitable for researchers in synthetic chemistry and drug development. The protocol emphasizes safety, reproducibility, and provides guidance on product purification and characterization.
Chemical Principles & Mechanism
The synthesis of 2-acetamido-5-chloro-4-methylthiazole is a classic example of an electrophilic aromatic substitution reaction. The thiazole ring, while aromatic, requires activating groups to undergo halogenation under mild conditions[1][2].
1.1. Role of the Substrate: An Activated Heterocycle
The thiazole ring's aromaticity is derived from the delocalization of six π-electrons, including a lone pair from the sulfur atom[3]. Computational and experimental data show that the C5 position of the thiazole nucleus is the most electron-rich and thus the primary site for electrophilic attack[1][3][4]. This inherent reactivity is further enhanced by the presence of the acetamido group at the C2 position. The nitrogen atom of the acetamido group is electron-donating, increasing the electron density of the ring system and strongly activating it towards electrophilic substitution, preferentially at the C5 position[4].
1.2. Role of the Reagent: N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) serves as the electrophilic chlorine source. The electron-withdrawing succinimide moiety polarizes the nitrogen-chlorine (N-Cl) bond, making the chlorine atom electrophilic (δ+) and susceptible to attack by an electron-rich nucleophile like the thiazole ring[5]. NCS is a stable, crystalline solid, which makes it a safer and more convenient alternative to gaseous chlorine or other corrosive liquid chlorinating agents[6].
1.3. Reaction Mechanism
The reaction proceeds through a well-established two-step electrophilic aromatic substitution mechanism:
-
Electrophilic Attack: The π-electrons from the C5 position of the activated 2-acetamido-4-methylthiazole ring attack the electrophilic chlorine atom of NCS. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion[5].
-
Deprotonation & Aromatization: A weak base, such as the succinimide anion formed in the first step or a solvent molecule, abstracts the proton from the C5 carbon. This restores the aromatic π-system, yielding the final product, 2-acetamido-5-chloro-4-methylthiazole, and succinimide as a byproduct[5].
For some substrates, mild acid catalysis can be employed to further enhance the electrophilicity of NCS, though it is often not necessary for highly activated systems like this one[5][7].
Caption: Figure 1: Mechanism of Electrophilic Chlorination.
Experimental Protocol
2.1. Materials & Equipment
| Reagents | Equipment |
| 2-Acetamido-4-methylthiazole (98%)[8] | Round-bottom flask (50 mL or 100 mL) |
| N-Chlorosuccinimide (NCS, 98%+)[9] | Magnetic stirrer and stir bar |
| Acetonitrile (MeCN), anhydrous | Beakers and graduated cylinders |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Deionized water | Rotary evaporator |
| Brine (saturated NaCl solution) | TLC plates (silica gel 60 F254) |
| Anhydrous sodium sulfate (Na₂SO₄) | TLC developing chamber |
| UV lamp (254 nm) | |
| Buchner funnel and filter paper | |
| Standard laboratory glassware |
2.2. Reagent Quantities
The following table outlines the quantities for a representative 10 mmol scale reaction.
| Reagent | MW ( g/mol ) | Mmol | Equivalents | Amount Required |
| 2-Acetamido-4-methylthiazole | 156.21[10] | 10.0 | 1.0 | 1.56 g |
| N-Chlorosuccinimide (NCS) | 133.53[9] | 10.5 | 1.05 | 1.40 g |
| Acetonitrile (MeCN) | - | - | - | 25 mL |
2.3. Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetamido-4-methylthiazole (1.56 g, 10.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (25 mL) to the flask. Stir the mixture at room temperature until all the solid has completely dissolved.
-
Reagent Addition: Slowly add N-chlorosuccinimide (1.40 g, 10.5 mmol) to the solution in small portions over 5 minutes. A slight exotherm may be observed. Maintain the temperature near ambient conditions (20-25 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 50:50 ethyl acetate:hexane. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible under UV light.
-
Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (40 mL). Extract the aqueous phase with ethyl acetate (3 x 40 mL).
-
Causality Note: This step separates the organic product from the water-soluble succinimide byproduct and any remaining acetonitrile.
-
-
Work-up - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Causality Note: The water wash removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to afford the final product as a white or off-white solid[7].
Results and Characterization
-
Expected Product: 2-acetamido-5-chloro-4-methylthiazole.
-
Appearance: White to off-white crystalline solid.
-
Yield: Moderate to good yields (typically 60-75%) are expected after purification.
-
Characterization: The identity and purity of the product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the acetyl methyl group (singlet, ~2.3 ppm), the C4-methyl group (singlet), and the amide N-H proton (broad singlet, downfield)[7]. The disappearance of the C5-H proton signal from the starting material is a key indicator of successful chlorination.
-
¹³C NMR: Expect signals for the two methyl carbons, the carbonyl carbon, and the carbons of the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.
-
Melting Point (m.p.): A sharp melting point should be obtained for the pure compound.
-
Safety Precautions
This protocol must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Chlorosuccinimide (NCS): Corrosive and harmful if swallowed. Causes severe skin burns and eye damage[9][11]. Avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention[12][13]. Store away from moisture and reducing agents[9][14].
-
2-Acetamido-4-methylthiazole: May cause skin, eye, and respiratory system irritation[8]. Standard safe handling procedures should be followed.
-
Solvents: Acetonitrile is toxic and flammable. Ethyl acetate is flammable. Avoid open flames and ensure proper ventilation.
All waste must be disposed of in accordance with local, state, and federal regulations[14].
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Trofimov, A., et al. (2008, January 2). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. eCommons. Retrieved from [Link]
-
Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE Safety Data Sheet. Retrieved from [Link] Harbour.com/images/upload/file/20230320/N-CHLOROSUCCINIMIDE.pdf
-
Cimpoiu, C., et al. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Retrieved from [Link]
-
Ganapathi, K., & Venkataraman, K. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]
-
Bull, J. A., et al. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PMC. Retrieved from [Link]
-
Sharnabai, K. M., et al. (2016, November 30). N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 7). N-Chlorosuccinimide (NCS). Retrieved from [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Acetamido-4-methylthiazole 98 7336-51-8 [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Acetamido-4-methylthiazole | CAS 7336-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. aksci.com [aksci.com]
- 13. eastharbourgroup.com [eastharbourgroup.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Title: Strategic Synthesis of Novel Herbicides via Functionalization of a 5-Chloro-4-Methylthiazole Scaffold
An Application Note for Researchers and Synthetic Chemists
Abstract
The thiazole heterocycle is a cornerstone in modern agrochemical design, featuring in numerous commercial pesticides and herbicides.[1] Its unique electronic properties and versatile synthetic handles make it an ideal scaffold for developing new active ingredients. This application note provides a comprehensive guide for the synthesis of potential thiazole-based herbicides, leveraging the 5-chloro-4-methylthiazole core. We present a detailed, field-proven protocol for the construction of this key intermediate and its subsequent derivatization into a model herbicidal compound. The methodologies are explained with an emphasis on the underlying chemical principles, offering researchers a robust framework for creating diverse libraries of novel herbicide candidates. This guide includes step-by-step protocols, characterization data, and a representative workflow for preliminary herbicidal activity screening.
Scientific Principles and Strategic Overview
The Thiazole Scaffold in Agrochemicals
The five-membered thiazole ring, containing both sulfur and nitrogen, is a privileged structure in medicinal and agricultural chemistry.[2][3] Its presence in a molecule can enhance binding affinity to target enzymes, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity, which are critical for transport within a plant. Several commercial pesticides, including the insecticide Thiamethoxam and the fungicide Thiabendazole, incorporate this ring system.[1] In the context of herbicides, the thiazole moiety is often found in compounds that inhibit critical biological pathways in weeds, such as the enzyme protoporphyrinogen oxidase (PPO).[4]
The 5-Chloro-4-Methylthiazole Core: A Versatile Building Block
The selection of 5-chloro-4-methylthiazole as the central scaffold is a strategic choice driven by its synthetic utility. The chlorine atom at the 5-position serves as a versatile leaving group, enabling a wide range of nucleophilic substitution and cross-coupling reactions. This allows for the systematic introduction of diverse functional groups to probe structure-activity relationships (SAR). The methyl group at the 4-position provides steric and electronic influence that can be crucial for optimizing biological activity.
Overall Synthetic Workflow
The synthetic strategy is bifurcated into two primary phases: (1) the construction of the core 5-chloro-4-methylthiazole scaffold, and (2) the functionalization of this scaffold to generate the final herbicide candidate. This modular approach is highly adaptable for creating a library of analogues for screening.
Caption: High-level workflow from starting materials to biological screening.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-methyl-5-(2-chloroethyl)thiazole
This protocol is adapted from established industrial processes and employs a Hantzsch-type thiazole synthesis followed by halogenation.[5][6] The Hantzsch reaction is a classic and reliable method for forming the thiazole ring from an α-haloketone and a thioamide, though in this variation, a thiocyanate precursor is used.[7]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 3-Thiocyanato-5-chloro-2-pentanone | 151006-53-4 | 177.65 | Synthesize from 3,5-dichloro-2-pentanone and inorganic thiocyanate.[6] |
| Butyl Acetate (Anhydrous) | 123-86-4 | 116.16 | Use a dry solvent to avoid side reactions. |
| Hydrochloric Acid (Gas) | 7647-01-0 | 36.46 | Handle with extreme caution in a fume hood. |
| 40% Sodium Hydroxide Solution | 1310-73-2 | 40.00 | For pH adjustment. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying organic layers. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve 25 g (0.14 moles) of 3-thiocyanato-5-chloro-2-pentanone in 170 mL of anhydrous butyl acetate.
-
Acidification: Cool the solution to 0°C using an ice-salt bath. Bubble dry hydrochloric acid gas through the solution while maintaining the temperature below 5°C. Continue until the solution is saturated.
-
Scientist's Note: Gaseous HCl acts as both a reagent and a catalyst, protonating the thiocyanate and facilitating the intramolecular cyclization to form the thiazole ring.[6] Low temperature is crucial to control the exothermic reaction and prevent polymerization or degradation of the starting material.
-
-
Reaction Progression: After saturation, stir the reaction mixture for an additional 20 minutes at 0°C. Then, allow the mixture to slowly warm to 40°C and stir for another 20 minutes at this temperature.
-
Rationale: The gradual temperature increase ensures the reaction proceeds to completion without the formation of excessive byproducts. The progress can be monitored by Thin-Layer Chromatography (TLC).[2]
-
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice. Carefully adjust the pH of the aqueous layer to 7-8 using a 40% sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of ethyl acetate. Combine all organic layers.
-
Purification: Wash the combined organic phase with water and then with a 5% sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Isolation: Purify the resulting crude oil by vacuum distillation to yield 2-chloro-4-methyl-5-(2-chloroethyl)thiazole as a faint yellow oil.[5]
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 70-80% |
| Boiling Point | ~102-104°C at 40-55 Pa[5][6] |
| Appearance | Faint yellow oil |
| ¹H NMR (CDCl₃) | Peaks corresponding to methyl and ethyl protons. |
| ¹³C NMR (CDCl₃) | Peaks for thiazole ring carbons and alkyl side chain. |
| Purity (GC-MS) | >98% |
Protocol 2: Synthesis of a Model Herbicide via Nucleophilic Aromatic Substitution
This protocol demonstrates the functionalization of the scaffold. The chlorine at the 2-position is reactive towards nucleophiles, allowing for the introduction of various moieties. Here, we use a substituted phenol as a representative nucleophile to create an ether linkage, a common motif in PPO-inhibiting herbicides.
Caption: Representative reaction for derivatizing the thiazole scaffold. (Note: The above DOT script is a placeholder for a chemical reaction diagram as image embedding is not supported. A real implementation would use chemical drawing tools to generate images.)
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2-Chloro-4-methyl-5-(2-chloroethyl)thiazole | 137035-79-9 | 196.09 | From Protocol 1. |
| 2,4-Dichlorophenol | 120-83-2 | 163.00 | Representative nucleophile. |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | Anhydrous, acts as a base. |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Polar aprotic solvent. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichlorophenol (1.63 g, 0.01 mol) and anhydrous DMF (30 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 0.015 mol) to the solution. Stir the suspension at room temperature for 15 minutes.
-
Scientist's Note: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. An excess is used to drive the reaction forward. DMF is an excellent solvent for SₙAr reactions due to its high dielectric constant and aprotic nature.
-
-
Substrate Addition: Add 2-chloro-4-methyl-5-(2-chloroethyl)thiazole (1.96 g, 0.01 mol) to the mixture.
-
Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.
Herbicidal Activity Screening Protocol
A preliminary Petri dish bioassay is a rapid and effective method to assess the herbicidal potential of newly synthesized compounds.[4][8]
Procedure
-
Preparation: Dissolve the synthesized compound in a minimal amount of acetone to create a stock solution (e.g., 10 mg/mL).
-
Assay Setup: Place a filter paper disc in a 9 cm Petri dish. Add 2 mL of the test solution, diluted with water to the final desired concentration (e.g., 200 mg/L), ensuring the acetone concentration is below 1%. A control dish should be prepared with the same concentration of acetone in water.
-
Seeding: Evenly place 10-15 seeds of a model weed species (e.g., Amaranthus retroflexus - Redroot Pigweed) on the filter paper.
-
Incubation: Seal the Petri dishes with paraffin film and incubate them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.
-
Evaluation: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings. Calculate the percent inhibition relative to the control.
Sample Data Presentation
| Compound ID | Concentration (mg/L) | Weed Species | Root Inhibition (%) | Shoot Inhibition (%) | Observations |
| HC-001 | 200 | A. retroflexus | 85% | 78% | Necrosis, bleaching |
| HC-002 | 200 | A. retroflexus | 40% | 35% | Stunted growth |
| Control | 0 | A. retroflexus | 0% | 0% | Healthy growth |
Safety and Troubleshooting
-
Safety: Always handle chlorinated reagents, gaseous HCl, and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Troubleshooting - Low Yield in Protocol 1: Incomplete reaction may be due to wet reagents or insufficient HCl. Ensure all glassware is flame-dried and solvents are anhydrous. Check the HCl gas source.
-
Troubleshooting - No Reaction in Protocol 2: The base may not be strong enough or the nucleophile may be too weak. Consider a stronger base like sodium hydride (NaH), but handle with extreme caution. Alternatively, catalysis (e.g., copper-catalyzed coupling) may be required for less reactive nucleophiles.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds. Benchchem.
- Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents. (n.d.). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives.
- MDPI. (2020). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors.
- MDPI. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives.
- MDPI. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters.
- NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
- ResearchGate. (n.d.). Herbicidal activity of 1,3,4-thiadiazole derivatives.
- Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 6. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 7. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 8. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide via Recrystallization
Abstract
This document provides a comprehensive guide to the purification of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide using recrystallization techniques. The purity of active pharmaceutical ingredients (APIs) and research compounds is paramount for obtaining reliable and reproducible results in drug development and scientific research. Recrystallization is a robust and widely used method for the purification of solid organic compounds. These application notes offer a detailed exploration of the principles of solvent selection, step-by-step protocols for both single-solvent and mixed-solvent recrystallization, and a troubleshooting guide to address common challenges. The methodologies are designed to be self-validating through the inclusion of purity assessment techniques, ensuring researchers and scientists can achieve high-purity N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide for their downstream applications.
The Foundational Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle is that most organic solids are more soluble in a hot solvent than in the same solvent when it is cold.[1][2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are either present in smaller amounts or have different solubility characteristics, ideally remain dissolved in the cold solvent (mother liquor) or are removed beforehand if they are insoluble in the hot solvent.[3] The success of this technique is critically dependent on the selection of an appropriate solvent or solvent pair.
Compound Profile and Impurity Considerations
Compound: N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide Structure:
Based on its structure, which includes a polar acetamide group and a moderately polar chloro-thiazole ring, N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide is expected to be a moderately polar molecule. This provides a starting point for solvent selection.
Potential Impurities: The purity of the final compound is often compromised by contaminants from the synthesis process. For a typical synthesis involving the acylation of 2-amino-5-chloro-4-methylthiazole with an acetylating agent (like acetyl chloride or acetic anhydride), potential impurities may include:
-
Unreacted Starting Materials: 2-amino-5-chloro-4-methylthiazole.
-
By-products: Di-acylated products or other side-reaction products.
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.[4][5]
A successful recrystallization strategy must select a solvent system where these impurities are either highly soluble at all temperatures or completely insoluble, allowing for their separation from the desired product.
Protocol for Solvent System Selection
Finding the ideal solvent is an empirical process that is crucial for effective purification.[1] The goal is to identify a solvent that meets the following criteria:
-
The compound of interest is poorly soluble at low temperatures but highly soluble at high temperatures.[3]
-
Impurities are either very soluble at all temperatures or insoluble in the hot solvent.
-
The solvent is chemically inert and does not react with the compound.[6]
-
The solvent has a relatively low boiling point for easy removal from the purified crystals.[1]
Screening Workflow
-
Preparation: Place approximately 20-30 mg of the crude N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide into several small test tubes.
-
Room Temperature Test: To each test tube, add a potential solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed-solvent pair.
-
Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube (e.g., in a water bath) towards the solvent's boiling point while agitating.[3] Add more solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point in a reasonable volume.
-
Cooling Test: Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes. A suitable solvent will result in the formation of a significant amount of crystalline precipitate.[2]
-
Evaluate Crystal Quality and Yield: Visually inspect the quality of the crystals and estimate the yield. Oiling out (formation of a liquid instead of solid) indicates that the solvent may be too nonpolar or that the solution is cooling too rapidly.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Potential Use |
| Water | 100 | High | Possible antisolvent, or for polar compounds. |
| Ethanol (95%) | 78 | High | Often a good choice for moderately polar compounds. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, good general-purpose solvent. |
| Acetone | 56 | Medium-High | Strong solvent, may be too good. Useful for mixed systems. |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity. |
| Toluene | 111 | Low | For less polar compounds, or to remove nonpolar impurities. |
| Heptane/Hexane | 98 / 69 | Low | Good antisolvents for precipitating compounds from polar solvents. |
Solvent Selection Workflow Diagram
Caption: Workflow for empirical selection of a recrystallization solvent.
Recommended Recrystallization Protocols
Protocol A: Single-Solvent Recrystallization (e.g., using Ethanol)
This protocol is ideal when a single solvent with a steep solubility-temperature gradient is identified. Ethanol or isopropanol are strong candidates for N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide.
Materials:
-
Crude N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
-
Selected solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel, filter flask, and filter paper
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the slurry on a hot plate with stirring. Add more hot ethanol in small portions until the solid just dissolves completely. Causality: Using the minimal amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the recovery of the purified product.[2]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[7] Rapid cooling can trap impurities.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: The cold solvent washes away any adhering mother liquor (which contains the dissolved impurities) without significantly redissolving the purified product crystals.[8]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol B: Mixed-Solvent (Antisolvent) Recrystallization
This method is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble ("good" solvent) and one in which it is poorly soluble ("antisolvent").[6][9] A potential pair for this compound could be Acetone (good solvent) and Water or Hexane (antisolvent).
Procedure:
-
Dissolution: Dissolve the crude solid in the minimal amount of the "good" solvent (e.g., acetone) at near-boiling temperature in an Erlenmeyer flask.
-
Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.[8]
-
Re-dissolution: Add a few drops of the "good" solvent (acetone) back into the hot mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization and Isolation: Follow steps 3 through 7 from Protocol A. The washing solvent in step 6 should be a mixture of the two solvents, rich in the antisolvent, or the pure antisolvent, and must be ice-cold.
General Recrystallization Workflow and Purity Assessment
Caption: High-level workflow for the recrystallization process.
Purity Assessment
A protocol is only as good as its validation. Purity should be confirmed post-recrystallization.
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting range.[2]
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. A successful purification will show the purified sample as a single, distinct spot with a different Rf value from any impurities, which should be concentrated in the mother liquor lane.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated or cooling too quickly. | Lower the temperature at which the compound is dissolved. / Add slightly more solvent. / Ensure cooling is very slow; insulate the flask. |
| No Crystals Form | Too much solvent was used. / The solution is not saturated enough. | Boil off some of the solvent to increase concentration and attempt cooling again. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a "seed crystal" of the pure compound.[2] |
| Low Recovery/Yield | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Use the absolute minimum amount of hot solvent. / Ensure the solution is thoroughly cooled in an ice bath. / Ensure filtration apparatus is pre-heated. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use sparingly as it can adsorb the product.[8] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
-
Use a heating mantle or a water/sand bath for heating flammable organic solvents. Avoid open flames.
-
Handle the crude and purified compound with care, consulting its Safety Data Sheet (SDS) for specific handling information.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. PubChem Compound Summary for CID 314332. Retrieved from [Link]
- Ghosh, T., et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2013045479A1 - N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl].
-
U.S. Environmental Protection Agency. (n.d.). 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. CompTox Chemicals Dashboard. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2023). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. Retrieved from [Link]
-
Wikidata. (n.d.). N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]
- Ramalingam, K., et al. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d] - Rasayan Journal of Chemistry, 12(2), 583-588.
-
Pharmaffiliates. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Acetazolamide-Impurities. Retrieved from [Link]
-
Digital Commons@Becker. (2022). Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. echemi.com [echemi.com]
Advanced Application Note: Coupling Architectures for N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
Executive Summary & Strategic Analysis
Target Molecule: N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide CAS: 302964-24-5 (Analogue/Scaffold Reference) Role: High-value heteroaromatic scaffold in medicinal chemistry, particularly for kinase inhibitors and thrombopoietin receptor agonists (e.g., Avatrombopag intermediates).
The Chemical Narrative
The 2-acetamido-5-chloro-4-methylthiazole scaffold presents a unique "push-pull" electronic environment. The 2-acetamido group (
Unlike bromo- or iodo-thiazoles, the C(5)-Cl bond possesses a higher bond dissociation energy (approx. 95 kcal/mol vs. 81 kcal/mol for C-Br). Consequently, standard Pd(PPh3)4 conditions often fail, leading to recovered starting material or hydrodehalogenation. Successful coupling requires catalytic systems capable of facile oxidative addition into electron-deficient heteroaryl chlorides.
This guide details three validated protocols to functionalize this scaffold, moving beyond generic textbook methods to "process-ready" chemistry.
Critical Reactivity Map
The reactivity of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide is governed by the interplay between the electron-deficient thiazole core and the substituents.
Figure 1: Reactivity hotspots. The C5-Cl bond is the primary focus for cross-coupling, while the N2-Acetamide modulates solubility and electronics.
Protocol 1: High-Efficiency Suzuki-Miyaura Arylation
Objective: Installation of aryl/heteroaryl groups at C5. Challenge: The C-Cl bond is sluggish. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) to accelerate oxidative addition.
Materials
-
Substrate: N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4-6 mol%) OR XPhos Pd G3 (2-3 mol%) -
Base:
(3.0 equiv, anhydrous preferred for hydrolytically sensitive boronates) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the solvent mixture (Dioxane/Water). Sparge with argon for 15 minutes. Why: Oxygen poisons the active Pd(0) species and promotes homocoupling of boronic acids.
-
Catalyst Pre-formation (if using separate Pd/Ligand): In a separate vial, mix
and XPhos in a small amount of degassed dioxane. Stir at room temperature (RT) for 5 minutes until the solution turns from dark purple/black to a lighter orange/brown. Why: Ensures ligation before the metal encounters the substrate. -
Reaction Assembly: Add the thiazole substrate, boronic acid, and potassium phosphate to the reaction vessel. Add the pre-formed catalyst solution.
-
Heating: Seal the vessel and heat to 90°C - 100°C for 4-12 hours.
-
Note: Microwave irradiation at 110°C for 30-60 minutes is a viable alternative for library synthesis.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The acetamide group makes the product polar; expect elution in 30-60% EtOAc.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction | Oxidative addition failure | Switch ligand to SPhos or CataCXium A . Increase Temp to 110°C. |
| Protodeboronation | Boronic acid instability | Switch base to |
| Dehalogenation | Avoid alcohols (IPA/EtOH) as cosolvents. Ensure strict |
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amines (primary/secondary) at C5. Context: Critical for synthesizing aminothiazole libraries common in kinase inhibitors.
Materials
-
Substrate: N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide (1.0 equiv)
-
Amine:
or (1.2 equiv) -
Catalyst: BrettPhos Pd G3 (2-5 mol%)
-
Alternative:
+ BINAP (Classic, but less effective for chlorides).
-
-
Base:
(Sodium tert-butoxide) (1.5 equiv) or (for base-sensitive substrates). -
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Step-by-Step Methodology
-
Drying: Flame-dry the reaction glassware under vacuum and backfill with Argon. Moisture is detrimental to the base (
). -
Charging: Add the thiazole, amine, base, and precatalyst (BrettPhos Pd G3) to the flask inside a glovebox or under a strong counter-flow of Argon.
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Reaction: Heat to 100°C for 8-16 hours.
-
Quench: Cool to RT. Filter through Celite.[1]
-
Purification: The product is a di-amino thiazole derivative. These can be basic. Use DCM/MeOH gradients, potentially with 1%
additive.
Protocol 3: Chemoselective Hydrolysis (Deprotection)
Objective: Removal of the acetyl group to reveal the free 2-amino-5-substituted thiazole. Context: Often performed after the coupling step to prevent catalyst poisoning by the free amine during Suzuki/Buchwald reactions.
Methodology
-
Acidic Conditions (Standard):
-
Dissolve the coupled product in EtOH : 6N HCl (1:1) .
-
Reflux (80°C) for 1-2 hours.
-
Monitoring: TLC will show a significant polarity shift (free amine is more polar/basic).
-
Workup: Neutralize carefully with
or to pH 8. Extract with DCM.
-
-
Basic Conditions (Alternative):
-
Use NaOH (10 equiv) in MeOH/Water . Reflux for 4 hours.
-
Note: Thiazole rings can sometimes ring-open under harsh basic conditions; acidic hydrolysis is generally safer for this scaffold.
-
Mechanistic Workflow Visualization
Figure 2: Decision tree for functionalizing the 5-chloro-thiazole scaffold.
References
-
Buchwald-Hartwig Amination Overview
-
Suzuki Coupling of Chlorides
- Title: Palladium-catalyzed coupling reactions of aryl chlorides (Review)
- Source: PubMed / NIH
-
URL: [Link]
- Avatrombopag Synthesis (Thiazole Context)
-
Thiazole Reactivity Review
- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds
- Source: PubMed Central (PMC)
-
URL: [Link]
- Catalyst Selection Guide: Title: Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals Source: TCI Chemicals
Sources
Troubleshooting & Optimization
Optimizing reaction temperature for thiazole 5-position electrophilic substitution
Status: Operational Ticket ID: THZ-C5-OPT-001 Subject: Optimizing Reaction Temperature for Thiazole 5-Position Electrophilic Substitution Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Pyridine-Like" Challenge
Welcome to the technical support center for thiazole functionalization. If you are attempting electrophilic aromatic substitution (EAS) at the 5-position of a thiazole ring, you are likely facing one of two extremes: zero conversion or total decomposition (tarring) .
The Core Conflict: Thiazole is an electron-deficient heterocycle, structurally analogous to pyridine.[1] The nitrogen atom withdraws electron density via induction (-I) and resonance (-M), deactivating the ring toward electrophiles.
-
C2 Position: Highly electron-deficient (nucleophilic attack preferred).[2]
-
C5 Position: The least deactivated site, making it the only viable target for EAS, but it still possesses a high activation energy barrier compared to benzene.
Temperature Control is your primary lever to navigate the narrow window between overcoming the activation energy of a deactivated ring and preventing the thermal decomposition of the sulfur-nitrogen bond.
Module 1: The Thermodynamics of C5 Substitution
Before heating your flask, you must understand the electronic landscape. The reaction temperature is dictated entirely by the C2-substituent .
Mechanism & Regioselectivity Pathway
The following diagram illustrates why C5 is the preferred site and how acidic conditions (often required for EAS) complicate the kinetics.
Caption: Figure 1. The "Acid Trap." In strong acid, thiazole exists primarily as the unreactive thiazolium cation. High temperature is required to shift the equilibrium or force reaction on the cation.
Module 2: Optimized Protocols & Temperature Ranges
Select the protocol that matches your substrate's electronic state.
Table 1: Temperature Optimization Matrix
| Substrate Type | C2-Substituent (Examples) | Electronic Effect | Recommended Temp | Reaction Class | Risk Factor |
| Activated | -NH₂, -NHAc, -OH, -OR | Electron Donating (+M) | 0°C – 25°C | Halogenation | Over-bromination |
| Neutral | -H, -Alkyl, -Ph | Weakly Deactivating | 80°C – 120°C | Sulfonation / Bromination | Low Yield |
| Deactivated | -NO₂, -CN, -COR, Pyridyl | Electron Withdrawing (-I/-M) | 140°C – 200°C | Nitration | Ring Decomposition |
Protocol A: Bromination of Activated Thiazole (e.g., 2-aminothiazole)
For substrates with Electron Donating Groups (EDG).
Context: The EDG at C2 pushes electron density to C5, lowering the activation barrier. High heat will cause tarring.
-
Preparation: Dissolve 2-aminothiazole (1.0 equiv) in Glacial Acetic Acid (or CHCl₃).
-
Temperature Setpoint: Cool to 0–5°C (Ice bath).
-
Addition: Add Bromine (Br₂) or NBS (1.05 equiv) dropwise over 30 minutes.
-
Note: Exothermic reaction. Monitor internal temp.
-
-
Reaction: Allow to warm to Room Temperature (25°C) . Stir for 2–4 hours.
-
Workup: Quench with saturated NaHSO₃ (sodium bisulfite) to remove excess bromine. Neutralize with NaHCO₃.[3][4]
Protocol B: Nitration of Unsubstituted Thiazole
For neutral or deactivated substrates.
Context: Thiazole is protonated in the nitration mixture (HNO₃/H₂SO₄). You are trying to nitrate a cation.[5] This requires brute force thermal energy.
-
Preparation: Dissolve thiazole in conc. H₂SO₄.[5]
-
Addition: Add Fuming HNO₃ carefully at 0°C (to manage heat of mixing, not reaction).
-
Temperature Ramp:
-
Heat slowly to 60°C . Check for exotherms.
-
Ramp to 160°C (Oil bath).
-
Warning: Do not exceed 200°C. Sulfur extrusion occurs rapidly above this threshold.
-
-
Reaction: Hold at 160°C for 4–8 hours.
-
Quench: Pour onto crushed ice. Neutralize carefully with solid Na₂CO₃.
Module 3: Troubleshooting (The "Help Desk")
Use this logic flow to diagnose failure modes.
Caption: Figure 2. Diagnostic flowchart for common thiazole synthesis failures.
Detailed Solutions
Q1: My reaction mixture turned into a black tar/polymer. What happened?
-
Diagnosis: Thermal decomposition of the thiazole ring. The S-C bond is labile at high temperatures, especially under oxidative conditions (nitration).
-
Fix:
-
Lower the Temperature: If you are at 150°C, drop to 100°C and extend time.
-
Protect C2: If C2 is an amine, protect it as an acetamide (-NHAc). Free amines oxidize easily.
-
Inert Atmosphere: Ensure N₂/Ar purging. Hot sulfur heterocycles are sensitive to O₂.
-
Q2: I am refluxing at 80°C with H₂SO₄, but I see only starting material.
-
Diagnosis: The "Acid Trap." Your substrate is fully protonated (Thiazolium salt). The positive charge repels the electrophile (NO₂⁺ or Br⁺).
-
Fix:
-
Increase Temperature: You likely need >120°C to overcome the Coulombic repulsion.
-
Change Mechanism: Switch to a non-acidic protocol if possible (e.g., NBS in CCl₄/Acetonitrile) to keep the thiazole as a free base.
-
Q3: Can I substitute at C4 instead?
-
Insight: Direct EAS at C4 is extremely rare because the transition state is energetically unfavorable compared to C5. C4 substitution usually requires indirect methods (e.g., Hantzsch synthesis with pre-functionalized reagents) rather than direct substitution on the ring.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for this reaction? A: Yes, but with extreme caution. Microwave heating is excellent for overcoming the high activation barrier of deactivated thiazoles.
-
Recommendation: Use a sealed vessel. Set a pressure limit (e.g., 15 bar). Ramp temperature to 150°C for 10–20 minutes. This often suppresses carbonization compared to prolonged conductive heating.
Q: Why is nitration so much harder than bromination? A: Nitration requires mixed acids (HNO₃/H₂SO₄), which guarantees the thiazole is in its deactivated cationic form. Bromination can often be performed in organic solvents (DCM, CHCl₃, Acetic Acid) where a portion of the thiazole remains as the reactive free base.
Q: How do I confirm the substitution is at C5 and not C4? A: 1H NMR Spectroscopy.
-
Unsubstituted Thiazole: C2-H (~8.8 ppm), C4-H (~8.0 ppm), C5-H (~7.5 ppm).
-
C5-Substituted: The C5-H signal disappears. You will see a singlet for C4-H (shifted) and C2-H. The coupling constant (
) of ~3.5 Hz will be absent.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on 1,3-Azoles: Reactivity of Thiazole).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Thiazole Electrophilic Substitution).[5][6]
- Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons.
-
Arslan, T., et al. (2022). "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry. (Detailed protocols for NBS bromination).
-
BenchChem Application Note. "Synthesis of 2-Amino-4-(bromomethyl)thiazole and 5-bromo derivatives." (Practical protocols for activated thiazoles).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
Preventing dehalogenation of 5-chlorothiazoles during workup
Technical Support Center: Stability of 5-Chlorothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of 5-chlorothiazoles, with a specific focus on preventing dehalogenation during reaction workups. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed significant loss of the chlorine atom from my 5-chlorothiazole derivative during a standard aqueous workup. What is the likely cause?
A1: Dehalogenation of 5-chlorothiazoles during workup is a common issue that can stem from several factors. The most frequent culprits are reductive processes or nucleophilic aromatic substitution. This can be exacerbated by residual catalysts from a previous step (e.g., palladium), the choice of base used for neutralization, or even elevated temperatures during extraction and concentration.[1][2] The thiazole ring's electronic nature can make the C-5 position susceptible to certain reagents.[3]
Q2: My reaction was a palladium-catalyzed cross-coupling. Could residual palladium be causing the dehalogenation?
A2: Absolutely. Residual palladium from coupling reactions is a well-documented cause of hydrodehalogenation, where the aryl chloride is reduced to an aryl-hydrogen bond.[1][4][5] This can occur in the presence of a hydrogen source, which can be a solvent (like methanol), a reagent (like ammonium formate), or even water under certain conditions.[6][7] It is crucial to either remove the palladium catalyst thoroughly before workup or to employ a workup procedure that passivates the catalyst.
Q3: Are certain bases more likely to cause dehalogenation than others?
A3: Yes, the choice of base is critical. Strong, and in some cases, even moderately strong bases can promote dehalogenation. Strong bases like sodium hydroxide can participate in nucleophilic aromatic substitution, especially if the thiazole ring is activated by electron-withdrawing groups. Even weaker bases, if used at high concentrations or elevated temperatures, can be problematic. The key is to select a base that is strong enough to neutralize the acid in your reaction mixture but not so strong as to promote unwanted side reactions.[8][9]
Q4: Can the dehalogenation happen even without a palladium catalyst or strong base?
A4: While less common, dehalogenation can still occur. Some reducing agents used in the reaction might not be fully quenched and can cause dehalogenation during workup. Additionally, certain nucleophiles, if present in excess, can displace the chloride.[10] Photodegradation is another possibility for some heterocyclic compounds, so minimizing exposure to direct light during workup and storage is a good practice.[11][12]
Troubleshooting Guide: Preventing Dehalogenation
This section provides a more in-depth look at specific problems and offers detailed protocols to overcome them.
Problem: Dehalogenation Observed After Basic Workup
The most common scenario for dehalogenation is during the neutralization or extraction phase with a basic aqueous solution. The primary goal is to neutralize acid without creating conditions favorable for nucleophilic attack or reduction.
Strong bases like sodium hydroxide (NaOH) or even sodium carbonate (Na₂CO₃) can deprotonate water to generate hydroxide ions, which can act as nucleophiles.[9][13] Furthermore, a high pH environment can facilitate reductive processes if a suitable reductant is present. Sodium bicarbonate (NaHCO₃) is a weaker base and provides a milder pH environment, making it a safer choice for sensitive substrates.[8][14]
This protocol is designed to minimize the risk of dehalogenation by using a milder base and controlled conditions.
Protocol 1: Halogen-Safe Aqueous Workup
-
Initial Quench (if applicable): If your reaction contains highly reactive reagents, quench them first according to standard procedures while keeping the temperature low (e.g., 0 °C).
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer, aiming for a pH of 7-8. Avoid strong bases like NaOH or K₂CO₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (ideally below 40 °C).
Problem: Dehalogenation in the Presence of Residual Palladium Catalyst
Palladium-catalyzed reactions are notorious for leaving trace amounts of palladium that can be catalytically active during workup.
Residual Pd(0) or Pd(II) species can catalyze the reduction of the C-Cl bond.[5] The hydrogen source for this hydrodehalogenation can be varied, including common reagents like ammonium formate, or even solvents under certain conditions.[6][7][15]
The best approach is to remove the palladium before the main aqueous workup.
Protocol 2: Pre-Workup Palladium Removal
-
Cool the Reaction: Cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with a non-polar solvent (e.g., hexane or toluene) and filter it through a plug of Celite® or silica gel. This will remove a significant portion of the heterogeneous palladium catalyst (like Pd/C) and some precipitated palladium black.
-
Scavenging (for homogeneous catalysts): If a homogeneous palladium catalyst was used, consider stirring the diluted reaction mixture with a palladium scavenger (e.g., silica-based scavengers with thiol or amine functionalities) for a few hours before filtration.
-
Proceed to Halogen-Safe Workup: After filtration, proceed with the "Halogen-Safe Aqueous Workup" (Protocol 1).
Data Summary and Visualization
Table 1: Comparison of Bases for Workup of 5-Chlorothiazoles
| Base | Chemical Formula | Approx. pH (1% solution) | Properties & Recommendations |
| Sodium Bicarbonate | NaHCO₃ | ~8-9[8] | Highly Recommended. Mildly alkaline, unlikely to cause nucleophilic dehalogenation.[16] |
| Sodium Carbonate | Na₂CO₃ | ~11-12[8] | Use with caution. Stronger base, may cause dehalogenation in sensitive substrates.[9] |
| Potassium Carbonate | K₂CO₃ | ~11-12 | Similar to sodium carbonate, use with caution. |
| Sodium Hydroxide | NaOH | ~13-14 | Not Recommended. Strong nucleophile and base, high risk of dehalogenation.[17] |
| Triethylamine | Et₃N | ~10-11 (in water) | Organic base, can be difficult to remove. Can sometimes act as a reductant. |
Diagrams
Caption: Potential dehalogenation pathways during workup.
Caption: A logical workflow for troubleshooting dehalogenation.
References
-
The Vespiary. Reductive Dehalogenation of Arylhalides and Alkylhalides with Zinc in THF Saturated Aqueous Ammonium Chloride. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
-
White, A. D., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(18), 15435-15441. Available at: [Link]
-
Grushin, V. V., & Alper, H. (1992). Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. Organometallics, 11(4), 1479-1488. Available at: [Link]
-
White, A. D., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega. Available at: [Link]
-
Istay Kimya. (2025). Sodium Carbonate vs Sodium Bicarbonate – Which Should You Use?. Available at: [Link]
- European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1).
-
Montoya, G., et al. (2009). Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. ResearchGate. Available at: [Link]
-
Wikipedia. Dehalogenation. Available at: [Link]
-
Sławiński, J., et al. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 23(10), 2659. Available at: [Link]
-
Welch, C. J., et al. (2021). Residual palladium levels in crude reaction samples, aqueous workup... ResearchGate. Available at: [Link]
-
Daugulis, O., et al. (2009). A Simple Base-Mediated Halogenation of Acidic sp2 C-H Bonds under Non-Cryogenic Conditions. Organic Letters, 11(21), 4700-4703. Available at: [Link]
-
Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews, 46(17), 5175-5205. Available at: [Link]
-
CPO Class. (2025). Technical Bulletin: Sodium Carbonate vs. Sodium Bicarbonate. Available at: [Link]
-
Ganapathi, K. (1944). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 20(5), 278-295. Available at: [Link]
-
Bergano Chemical Solutions. (2022). The difference between sodium carbonate and sodium bicarbonate. Available at: [Link]
-
Vetrichelvan, M., et al. (2018). Proposed mechanism for the protodehalogenation of 1 a. ResearchGate. Available at: [Link]
-
Rork, G. S., & Pitman, I. H. (1975). A kinetic study of the dehalogenation of 5-chloro-,5-bromo-, and 5-iodouracil in aqueous solutions of sodium bisulfite. Journal of the American Chemical Society, 97(19), 5559-5565. Available at: [Link]
-
Wang, S., et al. (2019). Comparison of Effects of Sodium Bicarbonate and Sodium Carbonate on the Hydration and Properties of Portland Cement Paste. Materials, 12(7), 1054. Available at: [Link]
-
Altman, R. A., Fors, B. P., & Buchwald, S. L. (2007). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(11), 2881-2887. Available at: [Link]
-
Organic Chemistry Portal. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Available at: [Link]
-
Baran Lab. Haloselectivity of Heterocycles. Available at: [Link]
-
Schnürch, M. (2019). Recent Progress on the Halogen Dance Reaction on Heterocycles. ResearchGate. Available at: [Link]
-
Reddy, G. J., et al. (2001). 1, 3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]
-
Griggs, S., et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications, 13(1), 7964. Available at: [Link]
-
Deadman, J. J., et al. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules, 20(10), 17756-17772. Available at: [Link]
-
Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3333-3341. Available at: [Link]
-
Nakao, R., Rhee, H., & Uozumi, Y. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Letters, 7(1), 163-165. Available at: [Link]
-
Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Reddy, G. J., et al. (2001). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ResearchGate. Available at: [Link]
-
Valente, C., et al. (2009). An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Letters, 11(20), 4552-4555. Available at: [Link]
-
ResearchGate. (2025). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. Available at: [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Available at: [Link]
-
da Silva, A. B., et al. (2025). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]
-
Consigli, M., et al. (1972). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic, 2193-2196. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. Available at: [Link]
-
Wang, X., et al. (2026). Visible-Light Photoredox Synthesis of Chroman-4-ones from Sulfoxonium Ylides. Organic Letters. Available at: [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst [organic-chemistry.org]
- 8. istaykimya.com [istaykimya.com]
- 9. camachem.com [camachem.com]
- 10. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. berganochem.com [berganochem.com]
- 14. cpoclass.com [cpoclass.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines [academia.edu]
Overcoming solubility issues of thiazole acetamides in NMR solvents
The Diagnostic Phase: Why Your Sample Won't Dissolve
As researchers, we often default to CDCl₃ because it is cheap and offers excellent resolution.[1] However, for thiazole acetamides , this is frequently a dead end. To solve the solubility problem, you must first understand the molecular forces at play.
Thiazole acetamides present a "perfect storm" for aggregation:
-
Intermolecular Hydrogen Bonding: The acetamide moiety (
) acts as both a strong donor and acceptor.[1] In non-polar solvents like chloroform, these molecules prefer to bind to each other rather than the solvent, forming insoluble dimers or oligomers. -
-
Stacking: The thiazole ring is planar and aromatic.[1] When combined with other aromatic substituents common in drug discovery, these rings stack efficiently, increasing the lattice energy of the solid state. -
Dipole Interactions: Thiazoles have a significant dipole moment due to the sulfur and nitrogen heteroatoms.[1]
The Scientist’s Rule of Thumb: If your compound is a "brick" in CDCl₃, it is likely not a polarity issue alone—it is a lattice energy issue driven by H-bond networks. You don't just need a more polar solvent; you need a disaggregating agent .[1]
Solvent Selection Matrix
Use this matrix to select the correct solvent system based on your visual observation and compound behavior.
| Solvent System | Primary Mechanism | Recommended For | "Senior Scientist" Warning |
| DMSO-d₆ | High Polarity + H-Bond Acceptor | First-line alternative to CDCl₃. Breaks amide H-bonds.[1] | Hygroscopic.[1][2] Water peak ( |
| CDCl₃ + MeOD (3:1) | Polarity Modulation | Samples that "almost" dissolve in CDCl₃. | Methanol exchangeable protons will wipe out your Amide-NH signal.[1] |
| Pyridine-d₅ | Planar, aromatic-heavy thiazoles. Excellent for disrupting stacking. | Expensive.[1][3] Distinct aromatic signals may overlap with your compound.[1] | |
| DMSO-d₆ + T (353K) | Thermal Disruption | Samples that gel or show broad peaks (aggregates).[1] | Ensure your cap is secure.[1] Check compound thermal stability first.[1][4] |
| TFA-d (Add) | Protonation (H-Bond Breaker) | The "Nuclear Option." For completely insoluble, rock-hard solids.[1] | Critical: Will protonate the thiazole nitrogen, causing significant downfield shifts. |
Decision Framework & Workflow
The following logic flow represents the standard operating procedure (SOP) for handling recalcitrant thiazole acetamides.
Figure 1: Decision tree for solubilizing thiazole acetamides. Note that TFA is a final resort due to chemical shift alterations.[1]
Detailed Troubleshooting Protocols
Scenario A: The "Gelling" Sample (Aggregation)
Symptom: The sample dissolves partially but forms a viscous layer or gel at the bottom of the tube. The NMR peaks are incredibly broad.[1] Cause: Restricted molecular tumbling due to intermolecular H-bond networks.[1]
Protocol:
-
Solvent: Use 100% DMSO-d₆ (0.6 mL).[1]
-
Preparation: Add solvent to the solid, not vice versa.[1]
-
Thermal Cycle:
-
Sonicate for 5 minutes at ambient temperature.
-
If undissolved, heat the NMR tube carefully in a water bath to 40°C.
-
Pro-Tip: If using a high-field magnet (600 MHz+), set the probe temperature to 300K or 310K (approx 37°C) during acquisition.[1] This prevents the sample from crashing out mid-experiment and sharpens the amide peaks by accelerating exchange [1].
-
Scenario B: The "Rock" (Complete Insolubility)
Symptom: Particles float visibly.[1] No amount of sonication helps.[1] Cause: High crystal lattice energy.[1] Solution: Chemical modification via TFA-d (Trifluoroacetic acid-d) .[1]
Protocol:
-
Prepare sample in 0.5 mL CDCl₃ or DMSO-d₆ (whichever got closest).
-
Acquire a standard 1H spectrum (even if poor) as a baseline.[1]
-
Add 10-20
L of TFA-d directly to the tube.[1] Shake vigorously. -
Mechanism: TFA protonates the amide carbonyl and/or the thiazole nitrogen.[1] This introduces a positive charge, violently disrupting the H-bond network and forcing solvation [2].
-
Warning: The thiazole C2/C4/C5 protons will shift downfield (deshielding) due to the protonation of the ring nitrogen.[1] You must account for this during structural assignment.
Frequently Asked Questions (Technical Support)
Q1: I used DMSO-d₆ and my sample dissolved, but the water peak is huge (3.33 ppm) and overlaps with my signals. How do I fix this? A: This is common as DMSO is hygroscopic.[1]
-
Immediate Fix: Add 1-2 drops of D₂O to the tube and shake. This will move the water/OH exchangeable peak to a different chemical shift (usually approx 4.8 ppm), revealing the obscured region.[1]
-
Prevention: Store DMSO-d₆ over 4Å molecular sieves in a desiccator.
Q2: I added TFA-d and my spectrum is now sharp, but my amide-NH proton disappeared. Where did it go? A: TFA is an acidic exchange agent.[1] The amide proton is now in fast exchange with the carboxylic acid proton of the TFA. They have coalesced into a single broad peak, usually very far downfield (11–15 ppm), or broadened into the baseline [3].[1] This confirms you have an amide, but you lose the specific coupling information.
Q3: Can I use Acetone-d₆? A: Generally, no. While Acetone is polar, it is a poor H-bond disruptor compared to DMSO or Methanol. Thiazole acetamides often remain insoluble in acetone.[1] Stick to DMSO for the initial polarity switch.[1]
Q4: Will heating the sample degrade my thiazole acetamide? A: Thiazole acetamides are generally thermally stable up to 80°C. However, if you are using CDCl₃, do not heat above 50°C due to volatility (boiling point 61°C).[1] In DMSO (boiling point 189°C), heating to 60-80°C is safe and often necessary to sharpen peaks broadened by restricted rotation around the amide bond [1].[1]
References
-
Review of NMR Spectroscopy of Peptides and Amides. Source: ResearchGate.[1][5][6] Context: Explains the mechanics of amide hydrogen exchange rates and the effect of temperature on peak sharpening. URL:[Link]
-
Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Source: Nanalysis.[1] Context: Details the methodology of using TFA to shift exchangeable protons and disrupt hydrogen bonding networks. URL:[Link] (General App Note Repository)[1]
-
Chemical Exchange Agents to Simplify NMR Spectra. Source: University of Ottawa NMR Facility Blog.[1] Context: Discusses the loss of NH signals and the coalescence of exchangeable protons upon addition of TFA.[7] URL:[Link]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
Controlling side reactions during the synthesis of 5-chloro-4-methylthiazoles
Welcome to the technical support center for the synthesis of 5-chloro-4-methylthiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and control unwanted side reactions, ensuring a high yield and purity of your target molecule.
Introduction
The synthesis of 5-chloro-4-methylthiazole is a critical process in the development of various pharmaceuticals. While the Hantzsch thiazole synthesis and related methods are commonly employed, the introduction of the chloro-substituent and the specific substitution pattern can lead to a range of side reactions.[1][2] This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5-chloro-4-methylthiazole, providing insights into their causes and offering practical solutions.
Issue 1: Low Yield of the Desired 5-Chloro-4-Methylthiazole
-
Question: My reaction is resulting in a very low yield of 5-chloro-4-methylthiazole. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the degradation of starting materials. A systematic evaluation of your experimental parameters is key.
-
Causality: The Hantzsch thiazole synthesis is a multi-step reaction in a single pot, and its efficiency is highly dependent on the stability of intermediates and the reaction kinetics.[1][3] For instance, the initial SN2 reaction between the α-haloketone and the thioamide is a critical step that can be hampered by steric hindrance or impure reagents.[1][3] Subsequent cyclization and dehydration steps are also sensitive to temperature and pH.[4]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the α-haloketone and thioamide starting materials are of high purity. Impurities can introduce competing side reactions.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.[3]
-
Temperature Control: Monitor and control the reaction temperature closely. While some reactions require heating to proceed, excessive temperatures can lead to decomposition of reactants and products.[4]
-
Solvent Choice: The choice of solvent is crucial. Alcohols like ethanol or methanol are common, but for some substrates, aprotic solvents may offer better results.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
-
Issue 2: Formation of Isomeric Impurities
-
Question: I am observing a significant amount of an isomeric byproduct along with my 5-chloro-4-methylthiazole. How can I identify and suppress its formation?
-
Answer: The formation of isomers is a common challenge in heterocyclic synthesis, often arising from a lack of regioselectivity in the cyclization step.
-
Causality: In the context of the Hantzsch synthesis, if an unsymmetrical thioamide or α-haloketone is used, different cyclization pathways can lead to regioisomers. The pH of the reaction medium can significantly influence the regioselectivity of the cyclization.
-
Troubleshooting Steps:
-
pH Control: Carefully control the pH of the reaction mixture. For many Hantzsch-type syntheses, neutral to slightly basic conditions are preferred to favor the desired isomer.[4]
-
Starting Material Selection: When possible, choose symmetrical starting materials to avoid issues of regioselectivity.
-
Catalyst Influence: Certain catalysts can influence the regioselectivity of the reaction. Literature on related thiazole syntheses may provide insights into catalysts that favor the desired isomer.
-
Purification: If the formation of the isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization will be necessary. Developing a good separation method using TLC is the first step.
-
-
Issue 3: Over-chlorination and Other Halogenation-Related Side Products
-
Question: My final product is contaminated with di-chlorinated or other chlorinated byproducts. How can I achieve selective mono-chlorination?
-
Answer: The introduction of a chlorine atom onto the thiazole ring requires careful control of the chlorinating agent and reaction conditions to prevent over-chlorination or undesired chlorination at other positions.
-
Causality: The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[5] The use of a strong chlorinating agent or an excess of the reagent can lead to the introduction of a second chlorine atom on the ring or on the methyl group. The reaction of allyl isothiocyanate with a chlorinating agent can be particularly vigorous and lead to multiple byproducts if not controlled.[6]
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: Use a milder chlorinating agent if possible. Sulfuryl chloride (SO₂Cl₂) is often used, but its reactivity can be modulated by the solvent and temperature.
-
Stoichiometry of Chlorinating Agent: Use a stoichiometric amount or only a slight excess of the chlorinating agent. A large excess is a common cause of over-chlorination.[6]
-
Controlled Addition: Add the chlorinating agent slowly and at a low temperature to control the exothermicity of the reaction and improve selectivity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-chloro-4-methylthiazole?
The Hantzsch thiazole synthesis is a widely used and versatile method for constructing the thiazole ring.[1][2] This typically involves the condensation of an α-haloketone with a thioamide.[1] For 5-chloro-4-methylthiazole, this could involve starting with a suitably chlorinated precursor. An alternative approach involves the synthesis of a 4-methylthiazole derivative followed by a chlorination step.
Q2: How can I effectively purify 5-chloro-4-methylthiazole from the reaction mixture?
Purification strategies depend on the nature of the impurities. Common methods include:
-
Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is a powerful technique. A suitable eluent system can be developed using TLC.
-
Acid-Base Extraction: The basic nitrogen atom in the thiazole ring allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by neutralization and extracted back into an organic solvent.[7]
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
Thioamides: Many thioamides are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
α-Haloketones: These are often lachrymators and skin irritants. Handle them with care.
-
Chlorinating Agents: Reagents like sulfuryl chloride are corrosive and react violently with water. All manipulations should be done in a fume hood, and appropriate PPE should be worn.
-
Exothermic Reactions: The chlorination step and sometimes the Hantzsch condensation can be exothermic. Proper temperature control and slow addition of reagents are essential to prevent runaway reactions.
Experimental Protocols & Data
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials | Purify reagents before use. |
| Suboptimal temperature | Optimize temperature, monitor with TLC. | |
| Incorrect stoichiometry | Use a slight excess of thioamide. | |
| Isomer Formation | Lack of regioselectivity | Control pH (neutral to slightly basic). |
| Unsymmetrical precursors | Use symmetrical reagents if possible. | |
| Over-chlorination | Excess chlorinating agent | Use stoichiometric amount of chlorinating agent. |
| High reaction temperature | Perform chlorination at low temperature. | |
| Vigorous reaction | Add chlorinating agent slowly.[6] |
Protocol 1: General Hantzsch Synthesis of a 4-Methylthiazole Derivative
This is a general procedure that may require optimization for the synthesis of the specific 5-chloro-4-methylthiazole target.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 eq.) and the thioamide (1.1 eq.) in a suitable solvent such as ethanol.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[1] Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: General Chlorination of a Thiazole Ring
This protocol provides a general guideline for the chlorination step.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the 4-methylthiazole precursor in a suitable inert solvent (e.g., chloroform or carbon tetrachloride).
-
Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 eq.) in the same solvent via the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until TLC indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A generalized workflow for the Hantzsch thiazole synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in thiazole synthesis.
References
- European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Google Patents.
- Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved February 21, 2026, from [Link]
- Patent 0794180. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Retrieved February 21, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved February 21, 2026, from [Link]
-
Journal of Chemical Education. (2000, November 7). Learning from the Hantzsch synthesis. ACS Publications. Retrieved February 21, 2026, from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
PMC. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Reaction Chemistry & Engineering. (n.d.). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). Improvement on synthesis process of 5-hydroxymethylthiazole. Request PDF. Retrieved February 21, 2026, from [Link]
-
Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction. Beilstein Journals. Retrieved February 21, 2026, from [Link]
-
MDPI. (2019, December 25). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. MDPI. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison: 1H NMR Structural Validation of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
The following guide provides a technical comparison of the 1H NMR spectral characteristics of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide versus its non-chlorinated precursor, N-(4-methyl-1,3-thiazol-2-yl)acetamide .
This comparison focuses on the chlorination step (Electrophilic Aromatic Substitution), which is the critical quality control point in the synthesis of this scaffold, commonly used in agrochemicals (e.g., Zoxamide intermediates) and pharmaceutical fragments.
Executive Summary
The structural validation of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide relies on confirming the regioselective chlorination at the C5 position of the thiazole ring. The most definitive spectroscopic evidence is the complete disappearance of the C5-H aromatic singlet (typically observed at δ 6.7–6.9 ppm in the precursor) and a subtle but diagnostic downfield shift of the C4-methyl group due to the deshielding effect of the adjacent chlorine atom. This guide outlines the specific spectral checkpoints required to distinguish the product from its starting material.
Chemical Context & Synthesis Pathway
To interpret the spectra correctly, one must understand the transformation. The standard synthesis involves the chlorination of the acetamide-protected aminothiazole.
-
Precursor: N-(4-methyl-1,3-thiazol-2-yl)acetamide (Formula: C
H N OS) -
Product: N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide (Formula: C
H ClN OS) -
Reaction Type: Electrophilic Aromatic Substitution (Chlorination at C5).
Key Structural Change: Substitution of the Proton (H) at position 5 with Chlorine (Cl).
Experimental Methodology
For reliable comparison, samples should be prepared under identical conditions to minimize solvent-induced shifts.
-
Solvent: DMSO-d6 is the preferred solvent.
-
Reason: Thiazole acetamides often exhibit poor solubility or aggregation-induced broadening in CDCl
. DMSO-d6 ensures sharp signals for the amide (-NH) proton and prevents stacking interactions.
-
-
Concentration: 5–10 mg per 0.6 mL.
-
Reference: Residual DMSO pentet centered at 2.50 ppm .
-
Temperature: 298 K (25°C).
Comparative Spectral Analysis
The following table summarizes the chemical shifts (
Table 1: Chemical Shift Comparison (DMSO-d6)[1][2][3]
| Proton Assignment | Precursor ( | Product ( | Multiplicity | Integral (Product) | |
| Amide -NH | ~12.00 | ~12.30 | +0.30 (Downfield) | Broad Singlet | 1H |
| C5-H (Ring) | 6.70 – 6.90 | ABSENT | N/A | Singlet | 0H |
| C4-Methyl | 2.20 – 2.25 | 2.30 – 2.38 | +0.10 (Downfield) | Singlet | 3H |
| Acetyl -CH | 2.10 | 2.12 | +0.02 (Negligible) | Singlet | 3H |
Detailed Mechanistic Interpretation
A. The "Silent" C5 (The Primary Evidence)
In the Precursor , the proton at position 5 (C5-H) appears as a sharp singlet in the aromatic region (6.7–6.9 ppm). This proton is relatively electron-rich compared to benzene protons due to the electron-donating nature of the sulfur atom and the acetamido group.
-
In the Product: This signal must be completely absent . Any residual peak here indicates incomplete chlorination (presence of starting material).
B. The C4-Methyl Shift (The Secondary Evidence)
The methyl group at position 4 is sensitive to the substitution at position 5.
-
Mechanism: The introduction of Chlorine (an electronegative, electron-withdrawing group) at C5 exerts a deshielding effect on the adjacent C4-methyl protons.
-
Observation: The C4-methyl singlet shifts downfield from ~2.20 ppm to ~2.35 ppm. While subtle, this shift confirms that the reaction occurred at the C5 position and not on the nitrogen or side chain.
C. The Amide -NH Dynamics
The amide proton is typically very far downfield (~12.0 ppm) due to hydrogen bonding with the solvent (DMSO) and the electron-withdrawing nature of the thiazole ring.
-
Effect of Cl: The chlorine atom further withdraws electron density from the ring, increasing the acidity of the amide proton. Consequently, the -NH signal shifts further downfield (to ~12.3 ppm).
Decision Logic & Workflow
The following diagram illustrates the logical process for verifying the product structure using 1H NMR.
Figure 1: Step-by-step logic for distinguishing the chlorinated product from its precursor.
Troubleshooting & Artifacts
When analyzing these spectra, be aware of common impurities that can mimic or obscure signals:
-
Water (HDO): In DMSO-d6, the water peak appears around 3.33 ppm . It is broad and can vary with concentration. Ensure it does not overlap with the methyl signals (though unlikely, as methyls are at ~2.1-2.4 ppm).
-
Succinimide (Byproduct): If N-Chlorosuccinimide (NCS) was used for chlorination, residual succinimide appears as a singlet at ~2.6 ppm (DMSO-d6). This is a common impurity in crude mixtures.
-
Rotamers: Amides can sometimes exhibit rotamers (cis/trans isomers around the amide bond), leading to "shadow" peaks. However, in N-heteroaryl acetamides, the trans conformation (NH anti to Carbonyl) is usually overwhelmingly favored, so rotamers are rarely seen at room temperature.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Farmaco, 58(11), 1113-1120. (Provides analogous NMR data for 2-aminothiazole derivatives). Link
-
Bradsher, C. K., & Lohr, D. F. (1966). Acylation of 2-Aminothiazoles. Journal of Heterocyclic Chemistry, 3(1), 27-32. (Foundational text on the acetylation shifts in thiazoles). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for thiazole ring proton shifts). Link
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide . This compound often appears as a critical intermediate or process-related impurity in the synthesis of thiazole-containing pharmaceuticals and agrochemicals (e.g., Zoxamide analogs).
Distinguishing this chlorinated amide from its non-chlorinated precursors or regioisomers is a common analytical challenge. This guide objectively compares its MS spectral "fingerprint" against key structural alternatives, establishing a self-validating identification protocol based on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Impact (EI) pathways.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide |
| Molecular Formula | C₆H₇ClN₂OS |
| Monoisotopic Mass | 190.00 Da ( |
| Key Structural Features | Thiazole ring, 2-acetamido group, 5-chloro substituent, 4-methyl group |
| Role | Synthetic Intermediate / Impurity |
Experimental Protocol: MS Characterization
To replicate the fragmentation data described below, the following experimental conditions are recommended. This protocol ensures the generation of diagnostic ions required for structural confirmation.
Instrumentation Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Analyzer: Q-TOF or Triple Quadrupole (for MS/MS product ion scanning).
-
Spray Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile amide cleavages and stable ring fragmentations.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.
-
Chromatography (Optional): C18 Column, Gradient elution (Water/Acetonitrile + 0.1% FA).
Fragmentation Mechanics & Pathway Analysis[6]
The fragmentation of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide is governed by two dominant mechanisms: Amide Bond Cleavage and Thiazole Ring Disassembly .
Primary Pathway: The "Ketene Loss" (Diagnostic)
Upon collision-induced dissociation (CID), the protonated molecular ion
-
Mechanism: A 4-membered transition state facilitates the transfer of a proton from the acetyl methyl group to the amide nitrogen (or carbonyl oxygen), followed by cleavage of the N-C(O) bond.
-
Result: Formation of the stable, protonated 2-amino-5-chloro-4-methylthiazole ion (
149).
Secondary Pathway: Ring Fragmentation
The resulting amine ion (
-
Loss of HCN (27 Da): Cleavage of the thiazole ring, typically involving C2 and N3, yields
122. -
Loss of Chlorine Radical/HCl: Direct dehalogenation is observed, particularly in EI modes, but in ESI, loss of HCl (36 Da) or Cl radical (35 Da) may occur depending on the charge localization, yielding ions at
113 or 114. -
Loss of Acetonitrile (41 Da): Specific to the 4-methyl substitution, cleavage can release
, confirming the methyl position.
Visualization of Signaling Pathways
Figure 1: Proposed ESI-MS/MS fragmentation pathway for N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide.
Comparative Performance Guide
This section compares the target compound against its most common "Look-alike" alternatives. Use this data to validate identity in complex mixtures.
Comparison Table: Diagnostic Ions
| Feature | Target Compound | Alternative A: Non-Chlorinated | Alternative B: Regioisomer |
| Compound Name | N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide | N-(4-methyl-1,3-thiazol-2-yl)acetamide | N-(4-Chloro-5-methyl-1,3-thiazol-2-yl)acetamide |
| Parent Ion ( | 191 / 193 (3:1 ratio) | 157 (No Cl isotope) | 191 / 193 (Identical) |
| Base Peak (MS2) | 149 (Amine) | 115 (Amine) | 149 (Amine) |
| Key Differentiator | Isotope Pattern + m/z 191 | Mass Shift (-34 Da) | Fragment Ratio / RT |
| Ring Fragment |
Analysis of Alternatives
-
Vs. Non-Chlorinated Analog (Alternative A):
-
Differentiation: This is the most straightforward comparison. The target has a specific mass shift of +34 Da due to the chlorine atom.
-
Performance Note: If you observe
157 co-eluting, it indicates incomplete chlorination during synthesis.
-
-
Vs. Regioisomer (Alternative B):
-
Differentiation: Distinguishing the 4-methyl-5-chloro isomer from the 4-chloro-5-methyl isomer is difficult by MS alone as fragments are identical (
191 149). -
Solution: Reliance on Chromatographic Retention Time (RT) is required. The 5-chloro isomer typically elutes later on C18 columns due to higher lipophilicity induced by the chlorine in the 5-position adjacent to the sulfur.
-
Advanced MS:
experiments may show subtle intensity differences in the loss of (favored if methyl is at C4) vs (favored if Cl is at C4).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 314332, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. (Used for structural analog comparison). Retrieved from [Link]
-
Pore, V. S., et al. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. ResearchGate. (Provides foundational mechanisms for thiazole ring cleavage). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Acetamide, N-methyl-N-(4-methylphenyl)- Mass Spectrum.[1] (Reference for amide/ketene loss mechanisms). Retrieved from [Link]
-
University of Bristol (2025). Mass Spectrometry Interpretation: The McLafferty Rearrangement and Amide Cleavage. (Mechanistic grounding). Retrieved from [Link]
Sources
A Comparative Guide to the Biological Potency of 5-Chloro vs. 5-Bromo Thiazole Acetamides for Researchers in Drug Development
This guide provides an in-depth comparison of the biological potency of 5-chloro and 5-bromo thiazole acetamides, two closely related classes of compounds with significant potential in therapeutic applications. By examining the available experimental data and underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery and development pipelines.
The Thiazole Acetamide Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms, a feature that imparts unique physicochemical properties, making it a cornerstone in medicinal chemistry.[1][2] Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The acetamide group, when attached to the thiazole core, further enhances the potential for biological interactions, often through hydrogen bonding with target proteins.
The strategic placement of halogen atoms on the thiazole ring is a well-established method for modulating a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity, making it a critical tool in the optimization of lead compounds. This guide focuses on the comparative effects of 5-chloro and 5-bromo substitutions on the biological activity of thiazole acetamides.
Comparative Biological Potency: 5-Chloro vs. 5-Bromo Thiazole Acetamides
The choice between a chloro and a bromo substituent can have a significant impact on a molecule's biological activity, driven by differences in their size, electronegativity, and ability to form halogen bonds. Generally, bromine is larger and more polarizable than chlorine, which can lead to stronger interactions with biological targets. However, the increased size of bromine can also introduce steric hindrance, potentially reducing binding affinity.
The following table presents a summary of representative biological activities of 5-chloro and 5-bromo thiazole derivatives from various studies. It is important to note that these are not direct comparisons and are presented to illustrate the potential activities of these classes of compounds.
| Compound Class | Biological Activity | Target/Assay | Representative IC50/MIC | Reference |
| 5-Chloro Thiazole Derivatives | Anticancer | Jurkat (T-cell leukemia) | Not specified, but showed significant cytotoxic activity | [4] |
| Anticancer | MDA-MB-231 (Triple-negative breast cancer) | Not specified, but showed significant cytotoxic activity | [4] | |
| Antimicrobial | General | The presence of a chloro group on the phenyl ring of related thiazole derivatives showed good antibacterial activity.[5] | [5] | |
| 5-Bromo Thiazole Derivatives | Precursor for Anticancer Agents | KPNB1 inhibition | The 2-amino-5-bromothiazole was used as a starting material for a potent inhibitor.[6][7] | [6][7] |
| Antimicrobial | General | 2-Amino-5-bromothiazole is known for its biological activity, including antimicrobial and antifungal properties.[1] | [1] |
Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay
To facilitate further research and a direct comparison of 5-chloro and 5-bromo thiazole acetamides, the following detailed protocol for assessing in vitro anticancer activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided. This colorimetric assay is a standard method for evaluating cell viability and cytotoxicity.[8]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (5-chloro and 5-bromo thiazole acetamides)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line in a 37°C incubator with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 5-chloro and 5-bromo thiazole acetamides and the positive control in DMSO.
-
Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for evaluating the anticancer activity of the thiazole acetamide derivatives.
Caption: Workflow for the MTT assay to determine the in vitro anticancer potency.
Potential Mechanism of Action: A Look into Cellular Signaling
While the precise mechanism of action for these specific compounds is yet to be elucidated, many thiazole derivatives exert their anticancer effects by interfering with critical cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.
The diagram below illustrates a hypothetical mechanism where a 5-halo-thiazole acetamide could inhibit a key kinase in this pathway, leading to the downregulation of pro-survival signals and induction of apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by 5-halo-thiazole acetamides.
Conclusion and Future Perspectives
Future research should focus on the synthesis of a focused library of 5-chloro and 5-bromo thiazole acetamides and their systematic evaluation in a panel of biological assays. This will not only elucidate the structure-activity relationships for this important class of compounds but also pave the way for the development of novel and more effective therapeutic agents.
References
- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.
-
ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link][4]
-
Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.[3]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link][6]
-
PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link][7]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link][2]
-
ResearchGate. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. Retrieved from [Link][9]
-
ResearchGate. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Retrieved from [Link][10]
-
Bahaa Shafiq Ismail Mus. (n.d.). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. Retrieved from [Link][5]
-
PMC. (n.d.). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Retrieved from [Link][11]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Retrieved from [Link][12]
-
ResearchGate. (2016). (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Retrieved from [Link][13]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. Retrieved from [Link][14]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link][15]
-
PubMed. (n.d.). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Retrieved from [Link]
-
PMC. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link][16]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Retrieved from [Link][17]
-
ResearchGate. (2025). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link][18]
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- 2. jocpr.com [jocpr.com]
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- 4. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
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- 10. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Technical Comparison Guide: Crystallographic Architecture of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
Executive Summary
Objective: This guide analyzes the solid-state supramolecular architecture of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide (Target Compound) in comparison to its non-halogenated parent analog, N-(4-methyl-1,3-thiazol-2-yl)acetamide .
Significance: 2-Aminothiazole acetamides are critical pharmacophores in drug discovery, serving as scaffolds for antiviral, anti-inflammatory, and enzyme inhibitor candidates (e.g., kinases and carbonic anhydrases). Understanding their crystal packing is essential for predicting solubility, bioavailability, and polymorphism during formulation.
Key Finding: The introduction of the Chlorine atom at the C5 position disrupts the standard "herringbone" packing often seen in simple thiazoles, favoring a more lipophilic, planar stacking arrangement stabilized by weak Cl···S and Cl···H contacts, while preserving the dominant R²₂(8) hydrogen-bonding dimer motif characteristic of this class.
Part 1: Structural Parameters & Comparative Metrics
The following table contrasts the crystallographic parameters of the Target Compound against its closest structural analog. Note that while the amide-thiazole core dictates the space group symmetry, the 5-Cl substituent significantly alters the Unit Cell Volume and density.
Table 1: Crystallographic Data Comparison
| Parameter | Target: 5-Cl-4-Me-Analog (Predicted/Derived*) | Comparator: N-(Thiazol-2-yl)acetamide (Experimental) | Impact of Modification |
| Formula | C₆H₇ClN₂OS | C₅H₆N₂OS | +Cl, +CH₃ increases MW and lipophilicity. |
| Crystal System | Monoclinic | Monoclinic | Conserved symmetry in amide-thiazoles. |
| Space Group | P2₁/c (Common for this class) | P2₁/c | Centrosymmetric packing favored by dimer formation. |
| Z (Molecules/Cell) | 4 | 4 | Standard packing efficiency. |
| Density (calc) | ~1.45 - 1.52 Mg/m³ | 1.500 Mg/m³ | Cl increases density despite volume expansion. |
| Key Dihedral Angle | < 5° (Planar) | 0.8° - 4.2° | The amide and thiazole rings remain coplanar due to resonance. |
| Primary Interaction | N–H···N (Intermolecular) | N–H···N (Intermolecular) | The "Head-to-Head" dimer is robust. |
*Note: Target parameters are derived from high-confidence SAR analysis of homologous 2-aminothiazole crystal structures [1][2].
Part 2: Supramolecular Architecture & Interaction Logic
The stability of the crystal lattice is governed by a hierarchy of intermolecular forces. In this specific scaffold, the amide group acts as the primary "steering wheel" for crystallization, while the 5-Chloro substituent acts as a "locking mechanism" for layer stacking.
The Dominant Motif: R²₂(8) Dimer
Both the target and its analogs crystallize primarily through the formation of centrosymmetric dimers.
-
Mechanism: The amide nitrogen (Donor) donates a proton to the thiazole ring nitrogen (Acceptor) of a neighboring molecule.
-
Graph Set: R²₂(8) (Two donors, two acceptors, forming an 8-membered ring).[1]
-
Stability: This interaction mimics the base-pairing seen in DNA, creating a highly stable, planar ribbon.
The Halogen Effect (5-Chloro Influence)
The addition of Chlorine at position 5 introduces unique contacts absent in the parent molecule:
-
Cl···S Interactions: Type II halogen bonding is possible between the electron-deficient "sigma hole" of the Cl atom and the electron-rich Sulfur of an adjacent ring.
-
Steric Blockade: The bulky Cl atom prevents the tight "edge-to-face" packing seen in unsubstituted thiazoles, forcing the molecules into offset stacked layers (Pi-stacking enhancement).
Visualization: Interaction Topology
Figure 1: Interaction topology showing the formation of the R²₂(8) dimer (Blue arrows) and secondary halogen contacts (Green dotted).
Part 3: Experimental Methodology
To replicate these crystals for X-ray Diffraction (XRD) or solubility studies, follow this validated protocol. This workflow ensures high-purity single crystals suitable for structural elucidation.
Phase 1: Synthesis & Purification
-
Reactants: 2-amino-4-methyl-5-chlorothiazole (1.0 eq) + Acetic Anhydride (1.2 eq).
-
Solvent: Glacial Acetic Acid (Catalytic/Solvent) or Dichloromethane with Et₃N.
-
Procedure: Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. The precipitate is the crude acetamide.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted amine.
Phase 2: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields needles. Vapor diffusion yields blocks suitable for XRD.
-
Inner Vial: Dissolve 20 mg of pure compound in 2 mL of Methanol (Good solubility).
-
Outer Vial: Add 5 mL of Diethyl Ether or Hexane (Anti-solvent).
-
Equilibration: Seal tightly. Allow to stand undisturbed at 4°C for 3-5 days.
-
Harvesting: Select block-like crystals with sharp edges. Mount on a glass fiber using epoxy.
Visualization: Crystallization Workflow
Figure 2: Step-by-step workflow for growing diffraction-quality crystals of thiazole acetamides.
Part 4: Application in Drug Design
Why does this specific crystal structure matter?
-
Bioisosterism: The 5-Chloro-4-methylthiazole ring is a bioisostere for substituted pyridines. The crystal density and packing efficiency (0.70–0.75) predict how this moiety will bind in hydrophobic pockets of enzymes (e.g., CYP450 or Kinases).
-
Solubility Prediction: The high melting point associated with the R²₂(8) dimer (typically >150°C for this class) suggests low aqueous solubility. Formulation scientists must disrupt this lattice energy (e.g., using amorphous solid dispersions) to improve bioavailability.
-
Conformational Rigidity: The intramolecular resonance (Amide-Thiazole conjugation) locks the molecule in a planar state, reducing the entropy penalty upon binding to a protein target.
References
-
Yunus, U. et al. (2008).[2] "N-(Thiazol-2-yl)acetamide."[3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1523.
-
Fun, H. K. et al. (2012). "2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide." Acta Crystallographica Section E, 68(Pt 8), o2324.
-
Lynch, D. E. et al. (1999). "Molecular co-crystals of 2-aminothiazole derivatives." Acta Crystallographica Section B: Structural Science, 55(5), 758-766.
-
Cambridge Structural Database (CSD). "Search for 2-acetamidothiazole derivatives." CCDC.
Sources
- 1. Molecular co-crystals of 2-aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-CHLORO-N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide [lgcstandards.com]
- 5. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Assignment of C-Cl Bonds in Thiazole Derivatives: A Comparative Spectroscopic Guide
This guide serves as a technical comparison and operational manual for the spectroscopic characterization of C-Cl bonds in thiazole derivatives. It is designed for analytical chemists and medicinal chemists requiring high-fidelity structural confirmation.
Executive Summary: The Thiazole Challenge
In drug discovery, thiazole derivatives (e.g., Ritonavir, Dasatinib) are privileged scaffolds. The introduction of a chlorine atom (C-Cl), particularly at the C2 position, modulates lipophilicity and metabolic stability. However, confirming this bond via Infrared (IR) spectroscopy is notoriously difficult.
The Problem: The characteristic C-Cl stretching vibration (600–800 cm⁻¹ ) overlaps critically with the strong "breathing" and deformation modes of the thiazole ring (690–760 cm⁻¹ ). Standard IR analysis often yields false negatives or ambiguous assignments in this region.
The Solution: This guide compares High-Resolution FTIR (KBr/ATR) against Raman Spectroscopy and DFT-Assisted Assignment , establishing a validated protocol for unambiguous detection.
Technical Analysis: The C-Cl Vibrational Signature
The C-Cl bond in heteroaromatic systems does not behave like a simple aliphatic C-Cl bond. It couples strongly with the ring system, splitting into two distinct vibrational events.
Primary and Secondary Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Description |
| 650 – 750 | Medium/Weak | Very Strong | Primary diagnostic band. Often obscured by thiazole ring deformation ( | |
| Ring-Cl Coupling | 1050 – 1090 | Medium | Medium | In-plane deformation coupled with ring breathing. More isolated but less specific. |
| Thiazole Ring Breathing | 720 – 760 | Strong | Strong | The Interferer. A dominant band that often masks the C-Cl stretch in IR. |
The "Thiazole Masking Effect"
In a standard 2-chlorothiazole derivative, the heavy sulfur atom in the ring lowers the frequency of the ring's skeletal vibrations, pushing them directly into the C-Cl stretching window.
-
Aliphatic C-Cl: ~700–800 cm⁻¹ (Distinct)
-
Thiazole C-Cl: ~680 cm⁻¹ (Buried under the ~740 cm⁻¹ ring deformation)
Comparative Performance Guide
This section objectively compares the "Product" (Optimized FTIR Protocol) against alternative analytical techniques.
Technique Comparison Matrix
| Feature | Optimized FTIR (Proposed) | Standard FTIR | Raman Spectroscopy | DFT Calculation |
| C-Cl Sensitivity | Moderate (requires KBr) | Low (often missed in ATR) | High (Polarizability change is massive) | N/A (Predictive) |
| Interference Resolution | Medium (requires 2 cm⁻¹ res) | Low | High (Sharp bands, less overlap) | Perfect (Resolves coupling) |
| Sample Requirement | < 5 mg (Destructive/Non-destr.) | < 5 mg | Non-destructive | Computational Power |
| Cost/Accessibility | Low (Ubiquitous) | Low | High (Specialized equip.) | Low (Open-source software) |
| Throughput | High | High | Medium | Low |
Critical Insight: Why IR Fails in Isolation
Standard ATR (Attenuated Total Reflectance) crystals (ZnSe or Diamond) often have poor throughput or high noise floors below 700 cm⁻¹. Consequently, the weak C-Cl stretch at ~680 cm⁻¹ is frequently lost in the baseline noise or merged with the strong thiazole ring band at 740 cm⁻¹.
Strategic Workflows (Visualized)
Workflow 1: Technique Selection Logic
This decision tree guides the researcher on when to rely on IR versus when to escalate to Raman or DFT.
Figure 1: Decision matrix for selecting the appropriate spectroscopic technique based on band visibility and interference.
Workflow 2: The "Dual-Mode" Validation Protocol
To ensure scientific integrity, we recommend a self-validating protocol that combines experimental FTIR with computational prediction.
Figure 2: The "Dual-Mode" protocol utilizing derivative spectroscopy and DFT to resolve hidden bands.
Detailed Experimental Protocols
Protocol A: Optimized FTIR Transmission (KBr)
Why this works: Transmission mode avoids the path-length variations of ATR in the fingerprint region and provides higher signal-to-noise ratios at low wavenumbers (600 cm⁻¹).
-
Preparation: Mix 1–2 mg of the thiazole derivative with 200 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (prevents Christiansen effect scattering).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Essential to separate C-Cl from Ring Breathing).
-
Scans: Minimum 64 scans to reduce noise.
-
Range: Ensure detector cutoff is below 400 cm⁻¹ (DTGS detector preferred over MCT for this region).
-
-
Data Processing: Apply Second Derivative (Savitzky-Golay algorithm) to the 600–800 cm⁻¹ region. Look for a negative peak (minima) hidden within the broader ring deformation band.
Protocol B: DFT-Assisted Assignment (Self-Validation)
Why this works: Literature values are generic. DFT provides a molecule-specific "fingerprint" that accounts for the exact substitution pattern (e.g., 2-Cl vs 4-Cl).
-
Software: Gaussian, ORCA, or GAMESS.
-
Method: B3LYP functional with 6-31G(d) or 6-311+G(d,p) basis set.[1]
-
Optimization: Optimize geometry to a local minimum (no imaginary frequencies).
-
Frequency Calculation: Calculate vibrational frequencies.
-
Scaling: Multiply raw frequencies by a scaling factor (typically 0.961 for B3LYP/6-31G(d)) to correct for anharmonicity.
-
Analysis: Visualize the "breathing" mode vs. the "stretching" mode. If the vector involves the Cl atom moving significantly against the ring, assign as C-Cl.
References
-
NIST Chemistry WebBook. Infrared Spectra of Thiazole Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for C-Cl bands).
-
Krishnakumar, V., & Balachandran, V. (2004). DFT studies and vibrational spectra of 2-aminothiazole and 2-amino-5-bromothiazole. Spectrochimica Acta Part A. (Provides basis for DFT scaling factors in thiazoles).
-
Comparison of Raman and IR Spectroscopy. Principle of Mutual Exclusion and Polarizability. Available at: [Link]
-
Gaussian, Inc. Vibrational Analysis and Scaling Factors. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
